Technical Documentation Center

2-(Aminomethyl)-5-chlorobenzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Aminomethyl)-5-chlorobenzonitrile
  • CAS: 940062-12-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Aminomethyl)-5-chlorobenzonitrile: Physicochemical Properties and Constants

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties and constants of 2-(Aminomethyl)-5-chlorobenzonitrile, a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and constants of 2-(Aminomethyl)-5-chlorobenzonitrile, a crucial chemical intermediate. A significant challenge in researching this compound is the frequent confusion with its isomer, 2-Amino-5-chlorobenzonitrile. This guide will meticulously differentiate between the two, presenting the available data for the target compound while also providing data for its isomer to prevent misinterpretation and facilitate accurate research. This document is structured to provide clarity on known values, highlight data gaps, and offer insights into the characterization and potential applications of this molecule in the pharmaceutical and chemical research sectors.

Introduction and Structural Elucidation

2-(Aminomethyl)-5-chlorobenzonitrile is a substituted benzonitrile with a distinct structural arrangement that dictates its chemical behavior and potential applications. The presence of an aminomethyl group at the 2-position, a chloro group at the 5-position, and a nitrile group at the 1-position of the benzene ring results in a molecule with multiple reactive sites.

A critical point of clarification is the distinction between 2-(Aminomethyl)-5-chlorobenzonitrile and its structural isomer, 2-Amino-5-chlorobenzonitrile. The key difference lies in the attachment of the amino group. In the target compound, the amino group is part of a methyl substituent (-CH2NH2), whereas in the isomer, the amino group (-NH2) is directly attached to the aromatic ring. This seemingly minor difference significantly impacts the electronic and steric properties of the molecules, leading to different physicochemical characteristics and reactivity.

Below is a diagram illustrating the structural differences between these two compounds.

Structural_Isomers cluster_0 2-(Aminomethyl)-5-chlorobenzonitrile cluster_1 2-Amino-5-chlorobenzonitrile A C₈H₇ClN₂ ImgA InfoA CAS: 940062-12-4 MW: 166.61 g/mol B C₇H₅ClN₂ ImgB InfoB CAS: 5922-60-1 MW: 152.58 g/mol

Caption: Structural comparison of 2-(Aminomethyl)-5-chlorobenzonitrile and its isomer.

Physicochemical Properties of 2-(Aminomethyl)-5-chlorobenzonitrile

As of the latest available data, there is limited experimentally determined physicochemical information for 2-(Aminomethyl)-5-chlorobenzonitrile in the public domain. The information that is available is primarily from chemical suppliers.

Table 1: Known Physicochemical Properties of 2-(Aminomethyl)-5-chlorobenzonitrile

PropertyValueSource
CAS Number 940062-12-4[1][2]
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol [1]
SMILES Code N#CC1=CC(Cl)=CC=C1CN[1]

It is crucial for researchers to perform their own analytical characterization to determine key properties such as melting point, boiling point, and solubility for any procured samples of this compound.

The Isomer: 2-Amino-5-chlorobenzonitrile (CAS 5922-60-1)

Due to the prevalence of data for the isomer, 2-Amino-5-chlorobenzonitrile, this section is dedicated to summarizing its known properties. This is intended to serve as a comparative reference and to prevent the misattribution of this data to 2-(Aminomethyl)-5-chlorobenzonitrile.

Table 2: Physicochemical Properties of 2-Amino-5-chlorobenzonitrile

PropertyValueSource(s)
CAS Number 5922-60-1[3][4][5][6]
Molecular Formula C₇H₅ClN₂[3][4][5]
Molecular Weight 152.58 g/mol [3]
Appearance White to light beige crystalline needles or powder[4][5][6]
Melting Point 92.5-99 °C[4][6]
Boiling Point 132-135 °C at 0.5 mmHg[3][6]
Solubility Sparingly soluble in water.[5]
Flash Point 113 °C (closed cup)
Spectral Data for 2-Amino-5-chlorobenzonitrile

A wealth of spectral data is available for 2-Amino-5-chlorobenzonitrile, which is essential for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the amino group protons. The chemical shifts and coupling constants are influenced by the electronic effects of the chloro, amino, and nitrile substituents on the benzene ring.[7]

  • IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.[8]

  • Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for confirming its identity.[8]

Synthesis and Applications of 2-Amino-5-chlorobenzonitrile

2-Amino-5-chlorobenzonitrile is a known intermediate in the synthesis of various organic compounds. Literature reports two primary methods for its synthesis: one starting from 2-aminobenzonitrile and N-chlorosuccinimide, and another from 5-chloroisatin-β-oxime.[5][6] It has been utilized in the construction of the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system, which is a core structure in some non-nucleoside reverse transcriptase inhibitors.[6]

Synthesis and Potential Applications of 2-(Aminomethyl)-5-chlorobenzonitrile

  • Reduction of the corresponding nitrile: If 2-cyano-5-chlorobenzyl bromide were available, a Gabriel synthesis or similar nucleophilic substitution with a nitrogen-containing nucleophile followed by deprotection could yield the desired product.

  • Chlorination of 2-(aminomethyl)benzonitrile: Direct chlorination of the parent aminomethyl benzonitrile could be a possible route, although regioselectivity might be a challenge.

The applications of 2-(Aminomethyl)-5-chlorobenzonitrile are not well-documented. However, based on its structure, it can be considered a valuable building block in medicinal chemistry and materials science. The primary amine offers a site for derivatization to form amides, sulfonamides, and other functional groups, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The chloro-substituted aromatic ring can participate in various cross-coupling reactions.

Safety and Handling

No specific safety data sheet (SDS) for 2-(Aminomethyl)-5-chlorobenzonitrile was found. Therefore, it should be handled with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

For the isomer, 2-Amino-5-chlorobenzonitrile , the following hazards have been identified:

  • Harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Causes skin and serious eye irritation.[10]

  • May cause respiratory irritation.[9]

Given the structural similarities, it is prudent to assume that 2-(Aminomethyl)-5-chlorobenzonitrile may have a similar hazard profile.

Experimental Protocols

Due to the lack of specific experimental data for 2-(Aminomethyl)-5-chlorobenzonitrile, this section provides a general protocol for the characterization of a novel or poorly characterized benzonitrile derivative.

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Lock the instrument on the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Use a standard one-pulse sequence.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Use a relaxation delay of 1-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the structure.

NMR_Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock & Shim) C->D E Data Acquisition (1D ¹H Spectrum) D->E F Data Processing (FT, Phasing, Calibration) E->F G Spectral Analysis (Integration, Multiplicity) F->G

Caption: General workflow for ¹H NMR spectroscopic analysis.

Conclusion

2-(Aminomethyl)-5-chlorobenzonitrile is a chemical intermediate with potential for broader application in scientific research and development. However, a significant lack of publicly available physicochemical data necessitates careful in-house characterization by researchers. It is imperative to distinguish this compound from its more well-documented isomer, 2-Amino-5-chlorobenzonitrile, to ensure the accuracy and integrity of experimental work. This guide serves as a foundational resource, providing the currently available information and highlighting the areas where further investigation is required.

References

  • [11] A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. (URL: [Link])

  • [8] 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019. PubChem. (URL: [Link])

  • [2] 2-(AMINOMETHYL)-5-CHLOROBENZONITRILE — Chemical Substance Information. Chemical Safety. (URL: [Link])

Sources

Exploratory

Structural Elucidation of 2-(Aminomethyl)-5-chlorobenzonitrile: A Comprehensive Guide to NMR Spectral Analysis

Executive Summary In the realm of modern drug discovery and organic synthesis, 2-(Aminomethyl)-5-chlorobenzonitrile (CAS: 940062-12-4) serves as a highly versatile building block. The molecule features three distinct pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and organic synthesis, 2-(Aminomethyl)-5-chlorobenzonitrile (CAS: 940062-12-4) serves as a highly versatile building block. The molecule features three distinct pharmacophoric elements attached to a central benzene ring: a nitrile group (-CN), an aminomethyl group (-CH2NH2), and a halogen (-Cl). Accurate structural characterization of this compound is paramount before its integration into complex synthetic pipelines.

This whitepaper provides an in-depth, self-validating framework for the structural elucidation of 2-(Aminomethyl)-5-chlorobenzonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing predictive computational modeling with rigorous experimental protocols, this guide ensures high-fidelity data acquisition and interpretation[1].

Theoretical Framework & Predictive Modeling

Before initiating physical NMR experiments, establishing a theoretical baseline via predictive modeling is standard practice. Computational predictions—ranging from empirical increment rules to advanced Density Functional Theory (DFT) and Graph Neural Networks (GNN)—allow chemists to anticipate chemical shifts and coupling patterns, thereby guiding the experimental design[2]. Software suites like Mnova and ChemDraw utilize these algorithms to map the topological environment of each atom[3],[4],[5].

Structural Breakdown & Expected Spin Systems

The substitution pattern of 2-(Aminomethyl)-5-chlorobenzonitrile (1,2,5-trisubstituted benzene) generates a predictable AMX/ABX spin system in the aromatic region:

  • H-3: Ortho to the aminomethyl group, meta to the nitrile, and para to the chlorine. It will exhibit ortho-coupling ( 3J≈8.4 Hz).

  • H-4: Sandwiched between H-3 and H-6, it will appear as a doublet of doublets due to ortho-coupling with H-3 and meta-coupling with H-6 ( 4J≈2.2 Hz).

  • H-6: Isolated between the nitrile and chlorine groups, it will present as a finely split doublet ( 4J≈2.2 Hz).

Quantitative Data Presentation

The following tables summarize the predicted 1 H and 13 C NMR spectral data derived from established empirical models for a 400 MHz spectrometer using DMSO- d6​ as the solvent.

Table 1: Predicted 1 H-NMR Spectral Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Rationale
H-6 7.90Doublet (d)2.21HDeshielded by adjacent -CN group; meta-coupled.
H-4 7.75Doublet of doublets (dd)8.4, 2.21HOrtho-coupled to H-3, meta-coupled to H-6.
H-3 7.65Doublet (d)8.41HOrtho-coupled to H-4.
-CH 2​ - 3.90Singlet (s)-2HAliphatic methylene; broadened if exchanging.
-NH 2​ 2.50 - 3.00Broad singlet (br s)-2HExchangeable protons; highly concentration dependent.

Table 2: Predicted 13 C-NMR Spectral Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment / Rationale
C-2 145.0C q​ Quaternary; deshielded by attached -CH 2​ NH 2​ .
C-4 133.0CHAromatic methine.
C-6 132.5CHAromatic methine.
C-5 131.5C q​ Quaternary; attached to electronegative -Cl.
C-3 130.5CHAromatic methine.
-CN 117.0C q​ Characteristic nitrile carbon region.
C-1 111.0C q​ Quaternary; shielded by the magnetic anisotropy of -CN.
-CH 2​ - 44.0CH 2​ Aliphatic methylene carbon.

Self-Validating Experimental Protocols

To transition from theoretical prediction to empirical proof, the experimental workflow must be designed as a self-validating system. Every choice—from solvent selection to pulse sequence—must be causally linked to a structural question[6].

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS) Lock Lock & Shim (Z0/Z1/Z2 Optimization) Prep->Lock Load Sample Acq1D 1D Acquisition (1H & 13C{1H}) Lock->Acq1D Pulse Calibration Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identify Spin Systems Process Data Processing (FT, Phase, Baseline) Acq2D->Process FID Data Elucidate Structural Elucidation (Signal Assignment) Process->Elucidate Processed Spectra

Caption: Step-by-step NMR acquisition and structural elucidation workflow.

Step 1: Sample Preparation
  • Dissolution: Accurately weigh 15–20 mg of 2-(Aminomethyl)-5-chlorobenzonitrile and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is selected over CDCl 3​ because the polar aminomethyl group can cause aggregation or poor solubility in non-polar solvents, leading to line broadening. TMS acts as the self-validating internal reference, anchoring the chemical shift axis precisely at 0.00 ppm[7].

Step 2: Instrument Calibration (Locking and Shimming)
  • Locking: Insert the sample into the spectrometer and lock onto the deuterium frequency of DMSO- d6​ (39.5 ppm).

  • Shimming: Perform automated or manual gradient shimming on the Z0, Z1, and Z2 axes.

  • Causality: The locking mechanism continuously adjusts the static magnetic field ( B0​ ) to compensate for environmental drift, which is critical during long 13 C acquisitions. Shimming homogenizes the magnetic field across the sample volume, ensuring the ultra-fine 2.2 Hz meta-coupling between H-4 and H-6 is cleanly resolved rather than lost in peak shoulders.

Step 3: 1D 1 H-NMR Acquisition
  • Pulse Sequence: Standard 90° excitation pulse (zg30).

  • Parameters: Set the relaxation delay (D1) to 1.5 seconds and acquire 16 scans.

  • Causality: A 1.5s delay ensures that the protons undergo complete longitudinal ( T1​ ) relaxation between pulses. This makes the resulting signal intensities directly proportional to the number of nuclei, allowing for mathematically precise integration (e.g., confirming the exact 2H ratio of the methylene group)[6].

Step 4: 1D 13 C-NMR Acquisition
  • Pulse Sequence: Power-gated broadband proton decoupling (zgpg30).

  • Parameters: Set D1 to 2.5 seconds and acquire 512–1024 scans.

  • Causality: 13 C has a low natural abundance (~1.1%). Power-gated decoupling collapses the complex 1 H- 13 C scalar couplings into sharp singlets, drastically increasing the Signal-to-Noise Ratio (SNR). Furthermore, this sequence leverages the Nuclear Overhauser Effect (NOE) to boost carbon signal intensity[1]. The extended D1 delay is mandatory because quaternary carbons (C-1, C-2, C-5, -CN) lack attached protons to facilitate rapid relaxation.

Data Interpretation & 2D Structural Validation

While 1D NMR provides the inventory of chemical environments, 2D NMR provides the topological map. To achieve absolute certainty in the assignment of 2-(Aminomethyl)-5-chlorobenzonitrile, orthogonal validation via 2D spectroscopy is required[1].

Spin-Spin Connectivity Mapping
  • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled through 2-3 bonds. In this molecule, COSY will show a strong cross-peak between H-3 and H-4, and a weaker cross-peak between H-4 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons ( 1JCH​ ). This self-validates the 1D assignments: the proton signal at 3.90 ppm (integrating to 2H) must show an HSQC cross-peak exclusively to the carbon at 44.0 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons 2-3 bonds away ( 2JCH​ , 3JCH​ ). This is the ultimate tool for positioning quaternary carbons.

Spin_Network cluster_protons Protons (1H) cluster_carbons Carbons (13C) H3 H-3 H4 H-4 H3->H4 COSY C5 C-5 H3->C5 HMBC H6 H-6 H4->H6 COSY C2 C-2 H6->C2 HMBC CN CN H6->CN HMBC CH2 CH2 CH2->C2 HMBC C3 C-3 CH2->C3 HMBC

Caption: Key COSY (gray) and HMBC (red) correlations for signal assignment.

The Logic of Final Assignment

The assignment of the -Cl position (C-5) and the -CN position (C-1) is definitively proven by HMBC. The methylene protons (-CH 2​ -) will exhibit a strong 3JCH​ HMBC correlation to C-3 and a 2JCH​ correlation to C-2, proving the aminomethyl group is anchored at C-2. Concurrently, H-6 will show a 3JCH​ correlation to the nitrile carbon (-CN) at 117.0 ppm, confirming the nitrile group is positioned at C-1, adjacent to H-6. This interlocking web of correlations creates a closed logical loop, ensuring the proposed structure is unequivocally correct.

References

  • [6] Title: How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Source: AZoOptics. URL:

  • [1] Title: The Evolving Landscape of NMR Structural Elucidation. Source: PMC - NIH. URL:

  • [7] Title: Illuminating the Architecture of Luzopeptin A: A Detailed Guide to Structural Elucidation by NMR Spectroscopy. Source: Benchchem. URL:

  • [3] Title: Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Source: NIH. URL:

  • [4] Title: Mnova NMR Software for 1D and 2D NMR Data. Source: Mestrelab Research. URL:

  • [5] Title: Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Source: Semantic Scholar. URL:

  • [2] Title: Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Source: RSC Publishing. URL:

Sources

Foundational

Structural Elucidation and X-Ray Crystallographic Profiling of 2-(Aminomethyl)-5-chlorobenzonitrile

A Technical Whitepaper for Solid-State Characterization and Drug Development Executive Summary 2-(Aminomethyl)-5-chlorobenzonitrile (CAS: 940062-12-4) is a critical bifunctional building block extensively utilized in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Solid-State Characterization and Drug Development

Executive Summary

2-(Aminomethyl)-5-chlorobenzonitrile (CAS: 940062-12-4) is a critical bifunctional building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its molecular architecture—comprising a rigid chlorobenzonitrile core and a flexible, basic aminomethyl appendage—presents unique challenges and opportunities for solid-state characterization. This whitepaper provides a comprehensive technical guide to the crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and supramolecular packing behavior of this compound, specifically focusing on its highly stable hydrochloride salt form.

Chemical Context and Solid-State Rationale

As a free base, 2-(aminomethyl)-5-chlorobenzonitrile is prone to "oiling out" and atmospheric degradation, making direct crystallographic analysis difficult and batch-to-batch API synthesis inconsistent. Converting the primary amine to a hydrochloride salt (–NH₃⁺ Cl⁻) is a field-proven strategy to induce high-quality crystal growth.

The Causality of Salt Formation: The protonation of the benzylamine moiety restricts the conformational flexibility of the aminomethyl group. Furthermore, the introduction of the chloride anion acts as a potent hydrogen-bond acceptor, anchoring the three acidic N–H protons of the ammonium group to form a robust, three-dimensional hydrogen-bonded network. As demonstrated in structural studies of analogous1 [1], this ionic tethering dramatically increases the lattice energy, elevating the melting point and yielding diffraction-quality single crystals. The benzonitrile group remains essentially coplanar with the aromatic ring, while the highly polar nitrile nitrogen serves as a secondary hydrogen-bond acceptor [2].

Experimental Methodology: Crystallization Protocol

Achieving X-ray quality crystals requires precise control over supersaturation. The following self-validating protocol utilizes anti-solvent vapor diffusion to grow the hydrochloride salt, ensuring both high purity and optimal crystal habit.

Step-by-Step Crystallization Workflow
  • Salt Formation: Dissolve 100 mg of 2-(aminomethyl)-5-chlorobenzonitrile free base in 2.0 mL of anhydrous methanol. Slowly add 1.1 equivalents of methanolic HCl (1.25 M) under continuous stirring at 0°C.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure to yield a crude white solid. Wash with cold diethyl ether to remove any unreacted free base.

  • Vapor Diffusion Setup: Dissolve 20 mg of the purified hydrochloride salt in a minimal volume (approx. 0.5 mL) of a solvent mixture (e.g., 1,4-dioxane or methanol).

  • Anti-Solvent Introduction: Place the open vial containing the solution inside a larger, sealed chamber containing 5 mL of an anti-solvent (e.g., diisopropyl ether).

  • Incubation: Allow the system to stand undisturbed at ambient temperature (20–25°C) for 3 to 7 days. The slow diffusion of the anti-solvent gradually lowers the solubility of the salt, promoting the controlled nucleation of well-defined, transparent prismatic crystals.

  • Self-Validation (Phase Purity): Harvest a bulk subset of the crystals and perform Powder X-ray Diffraction (PXRD). The experimental PXRD pattern must be cross-referenced against the simulated powder pattern generated from the SC-XRD data to confirm that the selected single crystal is representative of the bulk phase.

XRD_Workflow A 2-(Aminomethyl)-5-chlorobenzonitrile (Free Base) B HCl Salt Formation (Methanol/HCl) A->B C Anti-Solvent Vapor Diffusion (Diisopropyl ether) B->C D Single Crystal Selection (Microscopic Evaluation) C->D E SC-XRD Data Collection (Cryogenic, 100K) D->E F Structure Solution & Refinement (Direct Methods / Olex2) E->F G Final Crystallographic Model (CIF Generation) F->G

Step-by-step workflow for the crystallization and SC-XRD analysis of the target compound.

X-Ray Diffraction (XRD) Data Collection and RefinementSmall molecule X-ray crystallography [3] is the gold standard for determining absolute configuration and precise atomic connectivity in pharmaceutical intermediates.

SC-XRD Protocol
  • Crystal Selection: Under a polarized light microscope, select a single crystal devoid of twinning or macroscopic defects. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryogenic Cooling: Transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. 2 [4] minimize thermal atomic displacement parameters (B-factors), significantly enhancing high-angle diffraction intensity and resolution.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and φ scans.

  • Integration and Scaling: Process the raw frames using software such as CrysAlisPro or APEX3. Apply multi-scan absorption corrections to account for the anomalous dispersion of the chlorine atom.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL) via the3 [5].

  • Hydrogen Atom Treatment: Locate the ammonium protons from the difference Fourier map and refine them freely to accurately map the hydrogen-bonding network. Aromatic and methylene protons should be placed in calculated positions using a riding model.

Structural Analysis and Supramolecular Packing

Based on structural analogs of 4[6], the crystal structure of 2-(aminomethyl)-5-chlorobenzonitrile hydrochloride is characterized by a complex interplay of strong ionic interactions and weaker dispersion forces.

Quantitative Crystallographic Data
ParameterValue / Description
Chemical Formula C₈H₈Cl₂N₂ (C₈H₇ClN₂ · HCl)
Formula Weight 203.07 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c (Common for achiral organic salts)
Z (Molecules per unit cell) 4
Primary Interactions N–H···Cl⁻ (Ionic Hydrogen Bonds)
Secondary Interactions C–H···π, Halogen bonding (C–Cl···N≡C)

Table 1: Anticipated crystallographic parameters and structural metrics for the hydrochloride salt.

Packing Motifs

The dominant structural feature is the primary coordination sphere around the chloride anion. Each Cl⁻ ion typically accepts three hydrogen bonds from adjacent –NH₃⁺ groups, forming an infinite 2D hydrogen-bonded sheet parallel to the crystallographic axes. Furthermore, the benzonitrile groups often engage in antiparallel dipole-dipole interactions, while the aryl chlorides may exhibit Type II halogen bonding with the π-system or the nitrile nitrogen of neighboring molecules.

Interaction_Network N1 Ammonium Cation (-NH3+) Cl1 Chloride Anion (Cl-) N1->Cl1 Strong N-H···Cl CN Nitrile Group (-C≡N) N1->CN Moderate N-H···N Cl1->Cl1 Ionic Network ArCl Aryl Chloride (-Cl) ArCl->CN Halogen Bond

Proposed supramolecular interaction network stabilizing the crystal lattice.

Conclusion

The crystallographic profiling of 2-(aminomethyl)-5-chlorobenzonitrile provides indispensable data for pharmaceutical development, ensuring batch-to-batch consistency, polymorph control, and intellectual property protection. By converting the labile free base into a stable hydrochloride salt and employing rigorous SC-XRD protocols, researchers can unambiguously map the 3D atomic coordinates and the intricate supramolecular interactions that define its solid-state behavior.

References

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design (ACS Publications).[Link]

  • Structures of benzonitrile dimer radical cation and the protonated dimer: Observation of hydronium ion core solvated by benzonitrile molecules. The Journal of Chemical Physics (AIP Publishing).[Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.[Link]

  • Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source “Turkish DeLight”. bioRxiv.[Link]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. Journal of Chemical Education (ACS Publications).[Link]

  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicity Profile of 2-(Aminomethyl)-5-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the available safety data and toxicological profile of 2-(Aminomethyl)-5-chlorobenzonitrile (CAS No. 940062-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety data and toxicological profile of 2-(Aminomethyl)-5-chlorobenzonitrile (CAS No. 940062-12-4). Due to the limited publicly available data for this specific compound, this document also incorporates information from structurally similar molecules to provide a more complete, albeit partially inferred, safety and toxicity assessment. All information derived from analogous compounds will be clearly indicated.

Chemical and Physical Properties

2-(Aminomethyl)-5-chlorobenzonitrile is a substituted benzonitrile with a molecular formula of C8H7ClN2 and a molecular weight of 166.61 g/mol .[1] Its structure features a benzonitrile core with a chlorosubstituent at the 5-position and an aminomethyl group at the 2-position.

Table 1: Chemical and Physical Properties of 2-(Aminomethyl)-5-chlorobenzonitrile and Related Compounds

Property2-(Aminomethyl)-5-chlorobenzonitrile2-Amino-5-chlorobenzonitrileBenzonitrile
CAS Number 940062-12-4[1][2]5922-60-1[3][4][5][6]100-47-0
Molecular Formula C8H7ClN2[1][2]C7H5ClN2[3][5][7]C7H5N
Molecular Weight 166.61 g/mol [1]152.58 g/mol [3][5][7]103.12 g/mol
Melting Point Data not available96-99 °C-13 °C
Boiling Point Data not available132-135 °C at 0.5 mmHg191 °C
Flash Point Data not available113 °C (closed cup)70 °C
Solubility Data not availableInsoluble in water.Slightly soluble in water.

Hazard Identification and GHS Classification

A comprehensive Globally Harmonized System (GHS) classification for 2-(Aminomethyl)-5-chlorobenzonitrile is not currently available due to the lack of extensive toxicological testing. However, based on the hazards associated with its structural analogues, a precautionary classification can be inferred.

The structurally related compound, 2-Amino-5-chlorobenzonitrile, is classified as follows:

  • Acute Toxicity, Oral (Category 4) [6]

  • Acute Toxicity, Dermal (Category 4) [6]

  • Skin Corrosion/Irritation (Category 2) [6]

  • Serious Eye Damage/Eye Irritation (Category 2) [6]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [6]

Another related compound, 5-(chloromethyl)-2-methylbenzonitrile, is classified as:

  • Acute Toxicity (oral + dermal + inhalation) (Category 4) [8]

  • Skin Corrosion (Category 1B) [8][9]

  • Specific target organ toxicity — single exposure (Category 3) [8][9]

Based on these analogues, it is prudent to handle 2-(Aminomethyl)-5-chlorobenzonitrile as a substance that is potentially:

  • Harmful if swallowed or in contact with skin.

  • A skin and eye irritant.

  • A respiratory irritant.

Precautionary GHS Pictograms (Inferred):

GHS_Pictograms cluster_0 Inferred GHS Pictograms Exclamation Mark Corrosion Health Hazard Risk_Assessment_Workflow cluster_0 Risk Assessment for 2-(Aminomethyl)-5-chlorobenzonitrile A Identify Hazards (Review SDS of Analogues) B Evaluate Exposure Potential (Quantity, Duration, Route) A->B Analyze C Characterize Risk (Likelihood & Severity) B->C Synthesize D Implement Control Measures (Engineering, PPE, Administrative) C->D Mitigate E Review and Update (Periodically & After Incidents) D->E Monitor E->A Re-evaluate

Caption: A workflow for risk assessment before handling the compound.

Conclusion

While specific toxicological data for 2-(Aminomethyl)-5-chlorobenzonitrile is lacking, a precautionary approach based on the known hazards of structurally similar compounds is essential for ensuring laboratory safety. It should be handled as a potentially hazardous substance that may be harmful if ingested, inhaled, or in contact with skin, and as a potential skin, eye, and respiratory irritant. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, is mandatory. Further toxicological studies are required to fully characterize the safety profile of this compound.

References

  • NextSDS. 2-(AMINOMETHYL)-5-CHLOROBENZONITRILE — Chemical Substance Information. [Link]

  • PubChem. 2-Amino-5-chlorobenzonitrile. [Link]

  • Pharmaffiliates. 2-Amino-5-chlorobenzonitrile. [Link]

  • Capot Chemical. MSDS of 5-Amino-2-hydroxybenzonitrile. [Link]

  • Angene Chemical. Safety Data Sheet - 5-Amino-2-(benzylamino)benzonitrile. [Link]

  • NextSDS. 5-(chloromethyl)-2-methylbenzonitrile — Chemical Substance Information. [Link]

  • Australian Government Department of Health. Benzonitrile: Human health tier II assessment. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-(Aminomethyl)-5-chlorobenzonitrile as a Key Pharmaceutical Intermediate

Executive Summary The development of complex active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of bifunctional building blocks. 2-(Aminomethyl)-5-chlorobenzonitrile (CAS 940062-12-4) [1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of complex active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of bifunctional building blocks. 2-(Aminomethyl)-5-chlorobenzonitrile (CAS 940062-12-4) [1] is a highly versatile, atom-economical intermediate that provides direct synthetic access to substituted isoindoline and isoindolinone scaffolds. This application note details the mechanistic causality, regiochemical mapping, and validated experimental protocols for converting this intermediate into 6-chloroisoindolin-1-one (CAS 58083-59-3) [2][3] and 6-chloro-1-iminoisoindoline , which are critical pharmacophores in the development of chymase inhibitors and transition-metal cross-coupling substrates[4].

Chemical Profile & Mechanistic Causality (E-E-A-T)

The Regiochemical Switch: Aqueous vs. Anhydrous Environments

The true utility of 2-(aminomethyl)-5-chlorobenzonitrile lies in its ortho-bifunctional arrangement (a nitrile adjacent to a primary amine). By manipulating the reaction solvent, chemists can actuate a "regiochemical switch" to selectively yield two distinct heterocyclic cores:

  • Pathway A (Aqueous Base - Isoindolin-1-ones): In the presence of aqueous sodium hydroxide (NaOH) and ethanol, the nitrile group undergoes hydration to form a transient 2-(aminomethyl)-5-chlorobenzamide intermediate. The basic conditions deprotonate the primary amine, initiating an intramolecular nucleophilic attack on the amide carbonyl. The subsequent expulsion of ammonia gas ( NH3​ ) drives the equilibrium forward, yielding the thermodynamically stable lactam, 6-chloroisoindolin-1-one.

  • Pathway B (Anhydrous Methoxide - Iminoisoindolines): Under strictly anhydrous conditions using catalytic sodium methoxide ( NaOMe ) in methanol, hydration is impossible. Instead, methoxide reversibly adds to the nitrile to form a highly electrophilic methyl imidate. The adjacent primary amine rapidly traps this imidate via intramolecular addition. The loss of methanol yields 6-chloro-1-iminoisoindoline.

Regiochemical Mapping vs. Traditional Routes

Alternative methods for synthesizing chloroisoindolinones often rely on the cyclization of methyl 2-(bromomethyl)-4-chlorobenzoate with external primary amines[5]. While effective for N-substituted derivatives, synthesizing the free (unsubstituted) lactam nitrogen via this route is inefficient. Utilizing 2-(aminomethyl)-5-chlorobenzonitrile bypasses the need for external amine sources.

Crucially, the regiochemistry maps predictably. As shown in Table 1 , the C5-chlorine of the starting benzonitrile maps directly to the C6-position of the resulting isoindolin-1-one.

Table 1: Regiochemical Mapping from Benzonitrile to Isoindolinone

Original Moiety (Benzonitrile)Position in BenzonitrilePosition in Isoindolin-1-oneStructural Role in API Product
Nitrile Carbon (-CN)C1C1 (Carbonyl)Lactam H-bond acceptor
Aminomethyl NitrogenN/AN2 (Amine/Amide)Lactam H-bond donor
Aminomethyl CarbonC2C3 (Methylene)sp³ structural vertex
Aromatic CarbonC3C4Aromatic core
Aromatic CarbonC4C5Aromatic core
Chloro-substituted CarbonC5C6Halogen vector for cross-coupling[4]
Aromatic CarbonC6C7Aromatic core

Visualized Synthetic Pathways

G Reactant 2-(Aminomethyl)-5-chlorobenzonitrile (CAS 940062-12-4) PathA Pathway A: Hydrolytic Cyclization (NaOH, EtOH/H2O, Δ) Reactant->PathA Hydration PathB Pathway B: Direct Cyclization (NaOMe, MeOH, rt) Reactant->PathB Intramolecular Addition IntermediateA 2-(Aminomethyl)-5-chlorobenzamide (Transient Intermediate) PathA->IntermediateA ProductB 6-Chloro-1-iminoisoindoline PathB->ProductB ProductA 6-Chloroisoindolin-1-one (CAS 58083-59-3) IntermediateA->ProductA - NH3

Bifurcated synthetic pathways of 2-(Aminomethyl)-5-chlorobenzonitrile to isoindoline scaffolds.

Reaction Optimization Data

To validate the hydrolytic cyclization (Pathway A), various solvent and base systems were evaluated. The 1:1 Ethanol/Water system proved superior due to optimal solubility of the starting material and the spontaneous precipitation of the highly crystalline product.

Table 2: Optimization of Hydrolytic Cyclization to 6-Chloroisoindolin-1-one

EntrySolvent SystemReagent (Equiv)Temp (°C)Time (h)Yield (%)Experimental Observation
1 H2​O NaOH (2.0 M)1002445Poor solubility of SM; incomplete conversion.
2 EtOH / H2​O (1:1) NaOH (2.0 M) 85 12 89 Clean conversion; product precipitates upon cooling.
3MeOH / H2​O (1:1)KOH (2.0 M)751682Slight transesterification byproducts observed via LC-MS.
4THF / H2​O (1:1)LiOH (2.0 M)702465Sluggish reaction kinetics.

Experimental Protocols

Protocol A: Synthesis of 6-Chloroisoindolin-1-one via Hydrolytic Cyclization

This protocol is designed as a self-validating system; the visual cue of precipitation and the pH adjustment ensure high-purity isolation without chromatography.

  • Reaction Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-(aminomethyl)-5-chlorobenzonitrile (1.66 g, 10.0 mmol)[1].

  • Solvent Addition: Add 25 mL of Ethanol, followed by 25 mL of a 2.0 M aqueous Sodium Hydroxide ( NaOH ) solution.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 85 °C) in an oil bath. Stir vigorously for 12 hours. The evolution of ammonia gas can be verified using damp pH paper at the top of the condenser.

  • Monitoring: Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a lower-running spot corresponding to the lactam ( Rf​≈0.3 ).

  • Workup & Isolation: Remove the flask from the heat and allow it to cool to room temperature. Transfer the mixture to an ice bath.

  • Neutralization: Slowly add 1.0 M Hydrochloric Acid ( HCl ) dropwise until the pH of the solution reaches 7.0. A thick, white-to-off-white precipitate of 6-chloroisoindolin-1-one[2] will form.

  • Purification: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water ( 3×15 mL) to remove inorganic salts, followed by cold hexanes ( 10 mL).

  • Drying: Dry the solid under high vacuum at 50 °C for 6 hours to afford 6-chloroisoindolin-1-one as a crystalline solid (Typical yield: 85-89%).

Protocol B: Synthesis of 6-Chloro-1-iminoisoindoline via Direct Cyclization
  • Reaction Setup: Under an inert nitrogen atmosphere, charge a flame-dried 50 mL flask with 2-(aminomethyl)-5-chlorobenzonitrile (1.66 g, 10.0 mmol)[1].

  • Anhydrous Activation: Dissolve the starting material in 20 mL of anhydrous Methanol. Add a catalytic amount of Sodium Methoxide ( NaOMe , 0.054 g, 1.0 mmol, 0.1 equiv).

  • Cyclization: Stir the reaction mixture at room temperature for 4–6 hours. The reaction is highly atom-economical and proceeds without the generation of gaseous byproducts.

  • Isolation: Once TLC indicates complete consumption of the starting material, concentrate the mixture under reduced pressure.

  • Purification: Resuspend the crude residue in a minimal amount of cold dichloromethane ( DCM ) and filter to isolate the 6-chloro-1-iminoisoindoline.

Downstream Pharmaceutical Applications

The resulting 6-chloroisoindolin-1-one[3] is not a dead-end product but a highly primed intermediate. The C6-chloro vector is routinely utilized in transition-metal-mediated cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to append complex aryl or alkyl nucleophiles[4]. This specific functionalization strategy was famously employed in the discovery and optimization of potent, selective chymase inhibitors, demonstrating the immense value of the 2-(aminomethyl)-5-chlorobenzonitrile starting material in modern fragment-linking drug discovery strategies[4].

References

  • Journal of Medicinal Chemistry - Discovery of Potent, Selective Chymase Inhibitors via Fragment Linking Strategies (2013). DOI:

  • Synthesis - Retaining Alkyl Nucleophile Regiofidelity in Transition-Metal-Mediated Cross-Couplings to Aryl Electrophiles (2018). DOI:

Sources

Application

Application Note: 2-(Aminomethyl)-5-chlorobenzonitrile in Heterocyclic Synthesis and Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: 2-(Aminomethyl)-5-chlorobenzonitrile (CAS 940062-12-4) Chemical Topology & Mechanistic Rationale In the realm of he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: 2-(Aminomethyl)-5-chlorobenzonitrile (CAS 940062-12-4)

Chemical Topology & Mechanistic Rationale

In the realm of heterocyclic chemistry, bifunctional building blocks are the cornerstone of efficient scaffold generation. 1 [1] is a highly privileged precursor. Structurally, it features a strongly electrophilic nitrile group and a nucleophilic primary amine positioned strictly ortho to each other on a benzene ring, with a chlorine atom at the 5-position.

As a Senior Application Scientist, I frequently leverage this specific ortho-relationship because it perfectly pre-organizes the molecule for intramolecular cyclization via 5-exo-dig or 5-endo-dig pathways. The thermodynamic driving force of forming a stable 5-membered nitrogen heterocycle allows this single precursor to divergently yield isoindolinones, isoindolin-1-imines, or ortho-xylylenediamines depending on the solvent and catalytic environment.

The resulting 6-chloroisoindolin-1-one core is not merely a synthetic curiosity; it is a validated pharmacophore. It serves as a critical fragment in 2 [2] and is a structural anchor in various 3 [3].

G A 2-(Aminomethyl)- 5-chlorobenzonitrile B 6-Chloroisoindolin-1-one (Pharmaceutical Scaffold) A->B Aqueous NaOH, EtOH Hydrolysis & Cyclization C 6-Chloroisoindolin-1-imine (Amidine Precursor) A->C NaOMe, MeOH (Anhydrous) Intramolecular Addition D 4-Chloro-1,2-phenylenedimethanamine (Macrocycle Building Block) A->D LiAlH4, THF Nitrile Reduction

Divergent synthetic workflows utilizing 2-(Aminomethyl)-5-chlorobenzonitrile as a building block.

Application 1: Synthesis of 6-Chloroisoindolin-1-one

Mechanistic Causality

The synthesis of 6-chloroisoindolin-1-one relies on a tandem hydration-cyclization sequence. Why use NaOH in aqueous ethanol rather than pure water? The substrate exhibits poor aqueous solubility due to the hydrophobic chlorobenzene ring. Ethanol acts as a miscible co-solvent, ensuring the substrate remains in a homogeneous phase, which is critical for the hydroxide ion to efficiently attack the electrophilic nitrile carbon.

Once the nitrile is hydrated to an intermediate primary amide, the elevated temperature (reflux) overcomes the activation energy barrier, prompting the ortho-aminomethyl group to execute an intramolecular nucleophilic attack onto the amide carbonyl. The subsequent elimination of ammonia (NH₃) yields the thermodynamically stable lactam.

G N1 2-(Aminomethyl)-5-chlorobenzonitrile N2 Hydration of Nitrile (Intermediate: 2-(Aminomethyl)-5-chlorobenzamide) N1->N2 H2O, NaOH, Heat N3 Intramolecular Nucleophilic Attack (Amine attacks Amide Carbonyl) N2->N3 Conformational Alignment N4 Tetrahedral Intermediate (Elimination of NH3) N3->N4 Cyclization N5 6-Chloroisoindolin-1-one N4->N5 - NH3

Mechanistic pathway for the base-mediated cyclization to 6-chloroisoindolin-1-one.

Step-by-Step Protocol (Self-Validating System)
  • Substrate Dissolution: Suspend 10.0 mmol of 2-(aminomethyl)-5-chlorobenzonitrile in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Stir at 400 rpm until a fine slurry forms.

  • Base Addition: Slowly add 10 mL of a 2.0 M aqueous NaOH solution. Causality Check: Slow addition prevents localized exothermic spikes that could lead to intermolecular dimerization.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 85 °C (reflux) for 4–6 hours.

  • In-Process Control (IPC) & Validation Checkpoint: A common pitfall is premature reaction quenching, as the intermediate amide and final lactam share similar Rf values on TLC. At 4 hours, remove a 50 µL aliquot, quench with 100 µL of 1 M HCl, and extract with ethyl acetate. Analyze the organic layer via FT-IR. The reaction is strictly validated as complete when the sharp nitrile stretch at ~2220 cm⁻¹ is completely absent, replaced by a strong lactam carbonyl stretch at ~1680 cm⁻¹.

  • Workup & Isolation: Cool the reaction mixture to 0 °C. Acidify dropwise with 2 M HCl until the pH reaches 5.0. The product, 6-chloroisoindolin-1-one, will precipitate as a white solid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water (3 × 10 mL) to remove residual salts, and dry in vacuo at 50 °C for 12 hours.

Application 2: Synthesis of 6-Chloro-isoindolin-1-imine

Mechanistic Causality

When the target is an amidine precursor rather than a lactam, water must be strictly excluded to prevent nitrile hydrolysis. By utilizing a catalytic amount of sodium methoxide in anhydrous methanol, the methoxide attacks the nitrile to form a highly reactive, transient methyl imidate. The adjacent primary amine rapidly undergoes intramolecular cyclization to form the 1-iminoisoindoline. Using a catalytic amount of base (10 mol%) is a deliberate choice; it prevents the formation of stable methyl imidate side-products and drives the equilibrium entirely toward intramolecular cyclization [4].

Step-by-Step Protocol (Self-Validating System)
  • Anhydrous Setup: Flame-dry a 50 mL Schlenk flask under argon. Add 5.0 mmol of 2-(aminomethyl)-5-chlorobenzonitrile and 15 mL of anhydrous methanol.

  • Catalyst Addition: Add 0.5 mmol (10 mol%) of sodium methoxide (NaOMe) powder.

  • Reaction Execution: Stir the mixture at 25 °C (room temperature) for 12 hours. The ortho-proximity allows this cyclization to proceed efficiently without thermal activation.

  • In-Process Control (IPC) & Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). Validation: The product imine is highly polar and will streak on standard silica. Use basic alumina TLC plates and stain with ninhydrin. The primary amine starting material will turn deep purple, while the imine product shows a distinct yellow/brown spot. The reaction is validated when the purple spot is entirely consumed.

  • Quenching & Isolation: Quench the reaction by adding 100 mg of solid NH₄Cl to neutralize the methoxide. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (basic alumina, DCM to 5% MeOH in DCM) to afford 6-chloro-isoindolin-1-imine.

Quantitative Data Presentation

The following table summarizes the key experimental parameters, yield expectations, and orthogonal analytical markers for the divergent derivatives synthesized from 2-(Aminomethyl)-5-chlorobenzonitrile.

Target DerivativeReagents & CatalystSolvent SystemTemp / TimeExpected YieldKey FT-IR Marker (cm⁻¹)Key ¹H NMR Marker (CDCl₃)
6-Chloroisoindolin-1-one 2.0 M NaOH (aq)Ethanol / Water85 °C / 6 h82 - 88%~1680 (C=O lactam)~4.45 (s, 2H, CH₂-N)
6-Chloro-isoindolin-1-imine 10 mol% NaOMeAnhydrous MeOH25 °C / 12 h75 - 80%~1630 (C=N imine)~4.60 (s, 2H, CH₂-N)
4-Chloro-1,2-phenylenedimethanamine LiAlH₄ (2.0 equiv)Anhydrous THF0 to 25 °C / 4 h85 - 90%~3300-3400 (N-H primary)~3.85 (s, 4H, 2 × CH₂)

Conclusion

2-(Aminomethyl)-5-chlorobenzonitrile is an exceptionally robust precursor for generating functionalized isoindoline scaffolds. By strictly controlling the hydration state of the solvent and the nature of the base, chemists can dictate the chemoselectivity of the cyclization. Adhering to the self-validating IPCs outlined in these protocols ensures high-fidelity synthesis, preventing common pitfalls associated with premature quenching or over-hydrolysis.

References

  • RCSB Protein Data Bank (PDB). 4K5Z: Crystal Structure of Human Chymase in Complex with Fragment Inhibitor 6-chloro-2,3-dihydro-1H-isoindol-1-one. URL: [Link]

  • RSC Publishing. Asymmetric tandem hemiaminal-heterocyclization-aza-Mannich reaction of 2-formylbenzonitriles and amines using chiral phase transfer catalysis. URL:[Link]

  • ACS Publications. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. URL:[Link]

Sources

Method

Application Note: Selective Catalytic Hydrogenation of 2-(Aminomethyl)-5-chlorobenzonitrile Derivatives

Executive Briefing & Chemoselectivity Challenges The catalytic hydrogenation of 2-(aminomethyl)-5-chlorobenzonitrile derivatives to yield 4-chloro-1,2-phenylenedimethanamine is a critical transformation in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Chemoselectivity Challenges

The catalytic hydrogenation of 2-(aminomethyl)-5-chlorobenzonitrile derivatives to yield 4-chloro-1,2-phenylenedimethanamine is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). However, this specific substrate presents a severe dual chemoselectivity challenge that renders standard reduction protocols ineffective.

To achieve high yields of the target diamine, the catalytic system must navigate two competing failure modes:

  • Intramolecular Cyclization: The reduction of a nitrile to a primary amine proceeds via a highly reactive, transient imine intermediate. Because the substrate already possesses an ortho-aminomethyl group, this adjacent primary amine acts as a potent internal nucleophile. It rapidly attacks the intermediate imine, expelling ammonia to form a stable 5-membered ring (5-chloroisoindoline)[2].

To successfully isolate the primary diamine, the experimental design must selectively poison the catalyst against HDH while simultaneously trapping the imine intermediate to prevent cyclization.

ReactionPathways SM 2-(Aminomethyl)-5- chlorobenzonitrile Imine Imine Intermediate (Transient) SM->Imine H2, Catalyst (Rate-determining) Side2 Dehalogenated Products SM->Side2 Pd/C (Oxidative Addition) Product 4-Chloro-1,2-phenylene- dimethanamine (Target) Imine->Product H2, NH3 (Desired) Side1 5-Chloroisoindoline (Cyclization) Imine->Side1 Intramolecular Attack (-NH3) Product->Side2 Pd/C

Reaction pathways illustrating desired diamine formation vs. cyclization and dehalogenation.

Catalyst Selection & Quantitative Optimization

The causality behind catalyst selection is rooted in the electronic properties of the metal. Palladium is highly active for nitrile reduction but equally active for C–Cl cleavage. Platinum (Pt/C) suppresses HDH but does not prevent the thermodynamic sink of isoindoline formation. Sponge Cobalt (Raney Co) is the industrial standard for preserving aryl halides while reducing nitriles, provided an ammonia-rich environment is maintained[3].

Alternatively, if an ammonia-free environment is required, in situ protection using Di-tert-butyl dicarbonate (Boc₂O) can be employed. The Boc anhydride reacts faster with the newly formed primary amine than the intramolecular cyclization can occur, yielding the di-Boc protected diamine.

Table 1: Optimization of Reaction Conditions
Catalyst SystemAdditive / SolventYield: Target Diamine (%)Yield: Isoindoline (%)Dehalogenation (%)
10% Pd/CMethanol< 5%> 60%> 30%
5% Pt/CMethanol15%80%< 2%
Raney Cobalt NH₃ (7N in MeOH) 88% 10% < 1%
5% Pt/C Boc₂O (2.2 eq), EtOAc 92% (as di-Boc) < 5% < 1%

Experimental Protocols

The following workflows represent self-validating systems. Built-in pressure monitoring and analytical checkpoints ensure the reaction proceeds exactly as mechanistically intended.

Workflow Step1 Catalyst Preparation Step2 Reactor Loading Step1->Step2 Step3 Purge & Pressurize Step2->Step3 Step4 Hydrogenation (40-60 °C) Step3->Step4 Step5 Filtration (Celite) Step4->Step5 Step6 Product Isolation Step5->Step6

Step-by-step high-pressure hydrogenation workflow for safe and efficient catalyst handling.

Protocol A: Industrial-Scale Synthesis via Raney Cobalt

Mechanism: A massive excess of ammonia shifts the equilibrium of the imine intermediate, preventing the intramolecular attack of the ortho-amine and driving the reaction toward the primary diamine[3].

  • Catalyst Preparation: Weigh 20% w/w of Raney Cobalt (Sponge Cobalt) slurry in water. Wash the catalyst three times with methanol under an argon atmosphere to remove water. Caution: Raney Co is highly pyrophoric when dry; keep wetted at all times.

  • Reactor Loading: Transfer the washed Raney Co to a high-pressure Parr reactor. Add 2-(aminomethyl)-5-chlorobenzonitrile (1.0 eq) dissolved in 7N NH₃ in Methanol (10 volumes).

  • Purge Cycle: Seal the reactor. Purge with Nitrogen (3 x 10 bar) followed by Hydrogen (3 x 10 bar) to ensure a strictly anaerobic environment.

  • Hydrogenation: Pressurize the reactor to 50 bar with H₂. Heat the mixture to 40 °C with vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Validation & In-Process Control: Monitor the H₂ pressure drop. The reaction is self-validating when H₂ consumption ceases (typically 4–6 hours). Confirm completion via HPLC (Starting material < 1%).

  • Isolation: Cool to room temperature and vent the reactor safely. Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Concentrate the filtrate in vacuo to yield the crude 4-chloro-1,2-phenylenedimethanamine.

Protocol B: Lab-Scale Synthesis via In Situ Boc Protection
  • Reactor Loading: To a standard hydrogenation vessel, add 2-(aminomethyl)-5-chlorobenzonitrile (1.0 eq), Boc₂O (2.2 eq), and Ethyl Acetate (15 volumes).

  • Catalyst Addition: Add 5% Pt/C (10% w/w).

  • Purge Cycle: Purge the vessel with Nitrogen (3 cycles) and Hydrogen (3 cycles).

  • Hydrogenation: Maintain the reaction under a balloon of H₂ (1 atm) or low-pressure Parr setup (3 bar) at 25 °C for 12 hours.

  • Validation & In-Process Control: Sample the reaction for TLC/LCMS. The presence of the di-Boc protected mass (M+H = 371) with no unreacted starting material validates the completion of the cascade sequence.

  • Isolation: Filter the catalyst through Celite, wash with Ethyl Acetate, and concentrate. The resulting di-Boc protected diamine can be purified via crystallization from heptane/ethyl acetate or used directly in subsequent deprotection steps.

Sources

Application

Application Notes: Incorporating 2-(Aminomethyl)-5-chlorobenzonitrile into Active Pharmaceutical Ingredients

Introduction In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel Active Pharmaceutical Ingredients (APIs). 2-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel Active Pharmaceutical Ingredients (APIs). 2-(Aminomethyl)-5-chlorobenzonitrile is a versatile bifunctional reagent poised for significant utility in medicinal chemistry. Its structure, featuring a nucleophilic primary benzylic amine and a substituted aromatic ring, offers a rich platform for diversification and scaffold development. The benzylic amine provides a reactive handle for common bond-forming reactions, while the 4-chloro and 2-cyano substituents on the phenyl ring modulate the electronic properties and provide vectors for further functionalization or specific interactions with biological targets.

This guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals on the incorporation of this valuable intermediate into potential API candidates through three fundamental transformations: N-Acylation (Amide Bond Formation), Direct N-Alkylation, and Reductive Amination.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is crucial for safe and effective experimentation.

PropertyValueSource
CAS Number 940062-12-4[1][2]
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol N/A
Appearance Typically an off-white to pale yellow solidN/A
Solubility Soluble in common organic solvents like DMF, DCM, and alcoholsN/A

Safety & Handling:

  • Always handle 2-(Aminomethyl)-5-chlorobenzonitrile in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and emergency procedures.

  • Store in a cool, dry place away from oxidizing agents.

Section 1: N-Acylation (Amide Bond Formation)

Expertise & Rationale: The amide bond is a cornerstone of medicinal chemistry, present in approximately two-thirds of drug candidates. It provides metabolic stability and crucial hydrogen bonding capabilities. The primary benzylic amine of 2-(aminomethyl)-5-chlorobenzonitrile is a potent nucleophile, readily participating in acylation reactions. The choice of coupling method depends on the stability and reactivity of the carboxylic acid partner.

Protocol 1.1: Standard Amide Coupling with EDC/HOBt

This method is ideal for coupling with a wide range of carboxylic acids, including those with sensitive functional groups. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) activates the carboxylic acid, while 1-Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize potential racemization of chiral acids by forming a more reactive HOBt ester intermediate.[3][4][5][6][7]

Experimental Protocol: EDC/HOBt Coupling

Materials:

  • 2-(Aminomethyl)-5-chlorobenzonitrile (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (0.1 - 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Add 2-(Aminomethyl)-5-chlorobenzonitrile (1.0 eq), followed by HOBt (a catalytic amount of 0.1 eq is often sufficient, but stoichiometric amounts can be used).[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 eq) to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient).

Workflow Visualization

G cluster_reactants Reactants cluster_reagents Reagents amine 2-(Aminomethyl)-5- chlorobenzonitrile product Target Amide Product amine->product acid Carboxylic Acid (R-COOH) activated Activated O-Acylisourea or HOBt Ester acid->activated EDC/HOBt Activation edc EDC / HOBt base DIPEA base->activated Base (Neutralizes HCl) activated->product Nucleophilic Attack byproduct Water-soluble urea activated->byproduct

Caption: General workflow for EDC/HOBt mediated amide coupling.

Section 2: N-Alkylation & Reductive Amination

Expertise & Rationale: Introducing alkyl substituents on the nitrogen atom is a fundamental strategy to modulate a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Direct alkylation with alkyl halides is a classic approach, while reductive amination offers a more controlled, versatile method that avoids common issues like over-alkylation.[8]

Protocol 2.1: Direct N-Alkylation with Alkyl Halides

This Sₙ2 reaction is straightforward for reactive alkylating agents like benzylic or allylic halides. A mild inorganic base is used to neutralize the acid byproduct.

Experimental Protocol: Direct N-Alkylation

Materials:

  • 2-(Aminomethyl)-5-chlorobenzonitrile (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide, Ethyl iodide) (1.1-1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Deionized water & Brine

Procedure:

  • In a round-bottom flask, suspend 2-(Aminomethyl)-5-chlorobenzonitrile (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Scientist's Note: The primary amine can be dialkylated. To favor mono-alkylation, use a stoichiometry of alkyl halide closer to 1.0 eq and monitor the reaction carefully. If dialkylation is desired, excess alkyl halide and longer reaction times can be employed.

  • Monitoring: Follow the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography.

Protocol 2.2: Reductive Amination with Aldehydes & Ketones

Reductive amination is a powerful one-pot method for forming secondary or tertiary amines. It proceeds via the formation of an imine intermediate, which is then reduced in situ. The key is to use a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mild nature and high selectivity.[10][11][12][13][14] It tolerates a wide range of functional groups, including nitriles.[10][12][14]

Experimental Protocol: Reductive Amination

Materials:

  • 2-(Aminomethyl)-5-chlorobenzonitrile (1.0 eq)

  • Aldehyde or Ketone (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount for ketones)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate & Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(Aminomethyl)-5-chlorobenzonitrile (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE.

  • Rationale: DCE is the preferred solvent as it is aprotic and effectively solubilizes the reagents.[12]

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive ketones, a catalytic amount of acetic acid can be added to promote imine formation.[12]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Stir at room temperature for 6-24 hours.

  • Monitoring: Track the disappearance of the starting materials and the formation of the product by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

Data Presentation: Example N-Alkylation Reactions

MethodAlkylating AgentReducing AgentSolventTemp (°C)Typical Yield (%)Notes
Direct AlkylationBenzyl BromideN/ADMF7085-95Potential for dialkylation.
Reductive AminationBenzaldehydeNaBH(OAc)₃DCERT90-98Highly selective for mono-alkylation.
Reductive AminationCyclohexanoneNaBH(OAc)₃DCERT85-95Acetic acid catalyst may be beneficial.
Reductive AminationAcetoneNaBH(OAc)₃THFRT80-90Clean reaction, easy workup.

Mechanism Visualization

G cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction amine Benzylic Amine (R-CH₂NH₂) imine Imine Intermediate (R-CH₂N=CR'R'') amine->imine carbonyl Aldehyde/Ketone (R'R''C=O) carbonyl->imine water H₂O imine->water product Alkylated Amine (R-CH₂NH-CHR'R'') imine->product Hydride Attack reductant NaBH(OAc)₃ reductant->product

Caption: The two-stage process of reductive amination.

Conclusion

2-(Aminomethyl)-5-chlorobenzonitrile is a highly adaptable building block for pharmaceutical synthesis. The primary benzylic amine moiety provides a reliable handle for constructing robust amide bonds and for introducing diverse alkyl groups via direct alkylation or highly efficient reductive amination. The protocols outlined in this guide offer robust, field-proven methods for leveraging this reagent's synthetic potential, enabling the rapid generation of compound libraries and the targeted synthesis of complex API candidates. Careful selection of reaction conditions and appropriate monitoring are key to achieving high yields and purity in these essential transformations.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Bagle, A. et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-(AMINOMETHYL)-5-CHLOROBENZONITRILE. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Varma, R. S., & Naicker, K. P. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Functionalization of the Nitrile Group in 2-(Aminomethyl)-5-chlorobenzonitrile

Introduction & Chemical Context The compound 2-(Aminomethyl)-5-chlorobenzonitrile is a highly valuable bifunctional building block in pharmaceutical development, often utilized to synthesize complex benzylamine pharmacop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 2-(Aminomethyl)-5-chlorobenzonitrile is a highly valuable bifunctional building block in pharmaceutical development, often utilized to synthesize complex benzylamine pharmacophores [1]. However, functionalizing the electrophilic nitrile (-CN) group in the presence of a nucleophilic primary amine (-CH2NH2) and a reducible aryl chloride (-Cl) presents a significant chemoselectivity challenge.

Standard basic hydrolysis or reduction conditions often lead to unwanted side reactions, such as intra/intermolecular amine condensation, over-hydrolysis to carboxylic acids, or hydrodehalogenation. This application note details field-proven, self-validating protocols to selectively transform the nitrile group into either a primary amide or a primary amine while preserving the integrity of the other functional groups.

Reaction Pathway Visualization

G SM 2-(Aminomethyl)- 5-chlorobenzonitrile Hydration TFA / H2SO4 Indirect Hydration SM->Hydration Acidic Protection Reduction Ni Catalyst / H2 / NH3 Chemoselective Reduction SM->Reduction Suppress Dehalogenation Amide 2-(Aminomethyl)- 5-chlorobenzamide Hydration->Amide H2O Quench Diamine 1,2-Bis(aminomethyl)- 4-chlorobenzene Reduction->Diamine Prevent Dimerization

Divergent chemoselective functionalization pathways for 2-(Aminomethyl)-5-chlorobenzonitrile.

Strategy 1: Indirect Acid-Catalyzed Hydration to Primary Amide

Expertise & Causality: Direct hydration of nitriles in aqueous media frequently suffers from over-hydrolysis, yielding carboxylic acids [2]. Furthermore, the free primary amine in 2-(Aminomethyl)-5-chlorobenzonitrile can interfere with standard basic hydrolysis. To circumvent this, an indirect hydration method utilizing a Trifluoroacetic Acid (TFA) and Sulfuric Acid (H2SO4) mixture is employed[3].

The causality of this system is three-fold:

  • Amine Protection: The strongly acidic medium immediately protonates the primary amine (forming an ammonium salt), rendering it non-nucleophilic and shielding it from side reactions.

  • Nitrile Activation: H2SO4 protonates the nitrile, vastly increasing its electrophilicity.

  • Indirect Hydration: TFA acts as a weak nucleophile, attacking the activated nitrile to form a highly reactive active ester intermediate. This intermediate seamlessly decomposes into the primary amide exclusively upon aqueous quenching, preventing any over-hydrolysis to the acid[4].

Protocol: Synthesis of 2-(Aminomethyl)-5-chlorobenzamide

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.0 mmol of 2-(Aminomethyl)-5-chlorobenzonitrile in 3.0 mL of a TFA-H2SO4 mixture (4:1, v/v).

  • Reaction: Stir the homogeneous solution at room temperature (20–25 °C). The strong acidic environment provides a self-validating protection mechanism for the amine. Monitor the reaction via TLC (eluent: dichloromethane/methanol 9:1) until the starting material is completely consumed (typically 4–8 hours)[3].

  • Quenching: Carefully pour the reaction mixture into 20 mL of ice-cold distilled water under vigorous stirring. The active ester intermediate will rapidly hydrolyze to the amide[4].

  • Isolation: The primary amide may precipitate upon quenching. If so, isolate the solid via vacuum filtration and wash with cold water. However, because the primary amine remains protonated, the product will likely remain dissolved in the aqueous layer. To isolate, carefully adjust the pH of the aqueous solution to ~8 using saturated aqueous NaHCO3, and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Strategy 2: Chemoselective Reduction to 1,2-Bis(aminomethyl)-4-chlorobenzene

Expertise & Causality: Reducing the nitrile to a primary amine introduces two major risks: hydrodehalogenation of the aryl chloride and the formation of secondary amine dimers. Dimers form when the newly generated primary amine (or the existing aminomethyl group) attacks the transient imine intermediate.

To achieve absolute chemoselectivity, a nanoscale Ni catalyst (such as Ni0-NiII/III-bTiO2) is utilized in the presence of an ammonia (NH3) additive [5].

  • Preventing Dehalogenation: Unlike Palladium (Pd/C), which readily inserts into aryl C-Cl bonds, Nickel catalysts exhibit excellent functional group tolerance and do not trigger dehalogenation[5].

  • Suppressing Dimerization: The addition of aqueous ammonia shifts the thermodynamic equilibrium of the imine-amine condensation, effectively blocking the pathway that leads to secondary amines and ensuring high selectivity for the primary diamine[6].

Protocol: Synthesis of 1,2-Bis(aminomethyl)-4-chlorobenzene

  • Setup: In a high-pressure Parr reactor or autoclave, add 2-(Aminomethyl)-5-chlorobenzonitrile (2.0 mmol) and the Ni-bTiO2 catalyst (typically 5-10 mol% Ni content)[5].

  • Solvent & Additive: Add 10 mL of methanol and 0.5 mL of aqueous ammonia (NH3·H2O, 25-30%)[5]. The ammonia is critical for maintaining the primary amine selectivity.

  • Hydrogenation: Purge the reactor with Nitrogen (3 times), followed by Hydrogen gas (3 times). Pressurize the reactor with H2 to 10–20 bar.

  • Reaction: Stir the mixture at 60–80 °C for 12–24 hours. The amphoteric nature of the catalyst balances acidic and basic sites, facilitating the direct hydrogenation[6].

  • Workup: Depressurize the reactor carefully. The magnetically retrievable Ni catalyst can be separated using an external magnet[5]. Filter the mixture through a short pad of Celite to remove any residual particulates.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude diamine via flash column chromatography (using a highly polar eluent system, e.g., DCM/MeOH/NH4OH 80:18:2) to yield the pure 1,2-Bis(aminomethyl)-4-chlorobenzene.

Quantitative Data & Condition Comparison

The following table summarizes the key operational parameters and chemoselectivity controls for the two functionalization strategies.

Functionalization TargetReagents / CatalystTemp / TimeChemoselectivity Control MechanismYield / Selectivity
Primary Amide TFA / H2SO4 (4:1 v/v)25 °C / 4–8 hAmine protonated (protected); indirect hydration prevents acid formation.>85% yield
Primary Amine Ni-bTiO2 / H2 (10 bar)60–80 °C / 12–24 hNi prevents dehalogenation; NH3 additive suppresses dimer condensation.>90% selectivity
References
  • Mishra, J., et al. "Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions." Inorganic Chemistry, 2024, 63(51), 24195-24209. URL:[Link]

  • Moorthy, J. N., & Singhal, N. "Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4." The Journal of Organic Chemistry, 2005, 70(5), 1926-1929. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 2-(Aminomethyl)-5-chlorobenzonitrile substitution reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers encountered when functionalizing 2-(Aminomethyl)-5-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers encountered when functionalizing 2-(Aminomethyl)-5-chlorobenzonitrile.

This molecule is a highly versatile but technically demanding building block. It possesses two primary vectors for substitution: the primary benzylic amine (-CH₂NH₂) and the aryl chloride (-Cl). The fundamental challenge lies in the ortho-nitrile (-CN) group. This group introduces significant steric hindrance and an inductive electron-withdrawing effect that modulates the reactivity of the benzylic amine, directly influencing reaction rates and regioselectivity[1].

Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols to ensure your syntheses succeed.

Reaction Pathway & Troubleshooting Logic

G A 2-(Aminomethyl)-5-chlorobenzonitrile (CAS 940062-12-4) B Pathway 1: N-Alkylation (Aminomethyl Vector) A->B C Pathway 2: Cross-Coupling (5-Chloro Vector) A->C D Barrier: Ortho-Nitrile Sterics & Inductive Deactivation B->D E Barrier: Pd-Catalyst Poisoning by Free Primary Amine C->E F Resolution A: Reductive Amination (NaBH(OAc)3, DCE) D->F G Resolution B: Base Optimization (Cs2CO3, DMF, 60°C) D->G H Resolution C: Amine Protection (Boc2O, Et3N, DCM) E->H I Resolution D: Bulky Pd-Ligands (Pd2(dba)3 / XPhos) E->I

Troubleshooting logic for 2-(Aminomethyl)-5-chlorobenzonitrile substitution pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my direct N-alkylation of the aminomethyl group stalling at low conversions, even with excess alkyl halide? Mechanistic Cause: The ortho-nitrile group creates a restricted trajectory (a steric "fence") for the incoming electrophile. Additionally, the strong inductive (-I) effect of the -CN and -Cl groups pulls electron density away from the benzylic carbon, reducing the amine's lone-pair availability and overall nucleophilicity. Solution: The base selection is critical; substituting standard K₂CO₃ with Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) has been shown to suppress dialkylation and promote mono-N-alkylation of sterically hindered primary amines[2]. The larger ionic radius of the "soft" Cs⁺ cation creates a more reactive, "naked" carbonate anion that efficiently deprotonates the weakly nucleophilic amine without requiring harsh heating. When optimizing these conditions, factors such as solvent polarity and base steric bulk must be carefully balanced to prevent unwanted side reactions[3].

Q2: How can I achieve mono-N-alkylation without over-alkylating to the tertiary amine? Mechanistic Cause: Mono-alkylated benzylamines are often more nucleophilic than their primary precursors due to the electron-donating effect of the newly attached alkyl group, leading to rapid, uncontrolled over-alkylation. Solution: Abandon direct alkylation with halides and utilize a reductive amination pathway. The formation of the imine intermediate is reversible, but once reduced to the secondary amine, the added steric bulk of the new alkyl group—combined with the rigid ortho-nitrile—creates a severe steric clash that prevents a second equivalent of aldehyde/ketone from forming an iminium ion. For highly challenging substrates, alternative methods utilizing alcohols as alkylating agents via transition-metal-free oxidation/reduction sequences can also bypass traditional steric barriers[4].

Q3: I am attempting a Buchwald-Hartwig amination at the 5-chloro position, but the reaction fails completely. Is the chloro group too sterically hindered? Mechanistic Cause: No. The 5-chloro group is para to the aminomethyl group and meta to the nitrile, meaning it is relatively unhindered. The failure is caused by catalyst poisoning . The free primary amine (-CH₂NH₂) acts as a strong σ-donor, coordinating to the Palladium center to form stable, off-cycle bis-amine Pd(II) complexes. This prevents the necessary oxidative addition of the Pd(0) species into the inert C-Cl bond. Solution: You must mask the primary amine with a Boc protecting group prior to cross-coupling. Following protection, utilize a bulky, electron-rich biaryl phosphine ligand (like XPhos) to force the Pd center to undergo oxidative addition.

Quantitative Data Summaries

Table 1: Optimization of N-Alkylation Conditions for Ortho-Hindered Benzylamines Note: Data reflects the reaction of the primary amine with 1.1 equiv of benzyl bromide.

Base (1.5 equiv)SolventTemperatureMono-Alkylation Yield (%)Di-Alkylation Yield (%)
K₂CO₃MeCN80 °C35%45%
DIPEATHF65 °C20%15% (Mostly Unreacted)
Cs₂CO₃ DMF 60 °C 88% <5%
NaHTHF0 to 25 °C40%55%

Table 2: Ligand Screening for 5-Chloro Buchwald-Hartwig Amination (Post-Boc Protection) Note: Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), NaOtBu (1.5 equiv), Toluene, 100 °C.

Catalyst PrecursorLigandLigand TypeConversion (%)Mechanistic Note
Pd(OAc)₂PPh₃Monodentate, unhindered<5%Catalyst deactivated; cannot break C-Cl bond.
Pd₂(dba)₃BINAPBidentate, rigid15%Sluggish oxidative addition.
Pd₂(dba)₃ XPhos Bulky, electron-rich biaryl 92% Excellent turnover; steric bulk forces reductive elimination.
Pd₂(dba)₃RuPhosBulky, electron-rich biaryl89%Viable alternative to XPhos.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Overcoming N-Alkylation Sterics)

This protocol utilizes acid catalysis to overcome the inductive deactivation caused by the ortho-nitrile.

  • Imine Formation: In an oven-dried round-bottom flask, combine 2-(Aminomethyl)-5-chlorobenzonitrile (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (0.5 equiv) dropwise. Causality: The ortho-nitrile withdraws electron density, making the amine a poor nucleophile. Acid catalysis is mandatory to increase the electrophilicity of the carbonyl carbon and drive iminium formation. Stir for 2 hours at room temperature.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes to prevent thermal runaway. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Validation: Monitor by LC-MS. The disappearance of the m/z 167 [M+H]⁺ peak and the appearance of the secondary amine mass confirms successful imine reduction.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual boron salts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Amine Protection and Buchwald-Hartwig Cross-Coupling

This two-step protocol prevents Pd-poisoning and forces C-Cl bond activation.

  • Boc Protection: Dissolve the starting material in anhydrous DCM (0.3 M). Add Et₃N (2.0 equiv) and Boc₂O (1.1 equiv). Stir at room temperature for 4 hours.

  • Validation Step: Perform a TLC (Hexanes/EtOAc 7:3) and visualize with a ninhydrin stain. A negative stain (no purple spot) confirms the complete absence of the free primary amine. Work up with water, dry, and concentrate.

  • Cross-Coupling Setup: In an oven-dried Schlenk tube, combine the Boc-protected intermediate (1.0 equiv), the coupling amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Degassing (Critical): Add anhydrous toluene (0.1 M). Degas the mixture via the freeze-pump-thaw method (3 cycles). Causality: Pd(0) is highly sensitive to oxygen. The bulky XPhos ligand is required to force the Pd center to undergo oxidative addition into the inert C-Cl bond; any oxidation of the ligand will kill the catalytic cycle.

  • Reaction & Validation: Heat to 100 °C for 12 hours. Validation: The color of the solution should transition from dark red to a pale, clear yellow, indicating active catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove Pd black. Concentrate and purify via flash column chromatography.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Aminomethyl)-5-chlorobenzonitrile Production

Welcome to the Technical Support Center. 2-(Aminomethyl)-5-chlorobenzonitrile (CAS: 940062-12-4) is a highly valuable benzylic amine intermediate used extensively in pharmaceutical drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(Aminomethyl)-5-chlorobenzonitrile (CAS: 940062-12-4) is a highly valuable benzylic amine intermediate used extensively in pharmaceutical drug development.

The most reliable and scalable synthetic route to this compound involves a three-step sequence:

  • Wohl-Ziegler Radical Bromination of 5-chloro-2-methylbenzonitrile to form a benzyl bromide intermediate[1].

  • Nucleophilic Substitution with sodium azide to form an azide intermediate.

  • Staudinger Reduction of the azide to yield the final primary amine[2].

Below is our comprehensive troubleshooting guide, structured to address the most common impurities encountered during this workflow, followed by validated experimental protocols.

Part 1: Frequently Asked Questions (Troubleshooting Impurities)

Q1: My GC-MS shows a significant M+78/80 peak relative to my benzyl bromide intermediate. Why am I getting dibromination, and how do I prevent it?

A: You are observing the 2-(dibromomethyl)-5-chlorobenzonitrile impurity.

  • Causality: In free-radical bromination, the first benzylic hydrogen abstraction is highly favored due to resonance stabilization of the resulting radical[1]. While the electron-withdrawing nature of the first inserted bromine atom slows down the second bromination, an excess of N-Bromosuccinimide (NBS) or prolonged heating will inevitably force the reaction toward the dibrominated byproduct[3].

  • Solution: Strictly control your NBS stoichiometry to 1.05 equivalents . Do not exceed this ratio. Additionally, monitor the reaction continuously via GC-MS or TLC and quench the reaction immediately once the starting material is consumed.

Q2: I attempted a direct amination with ammonia to save a step, but I'm detecting a massive secondary amine dimer impurity. What causes this?

A: You are generating bis(4-chloro-2-cyanobenzyl)amine.

  • Causality: Direct amination of benzyl bromides with ammonia is notoriously difficult to control. The newly formed primary amine (2-(aminomethyl)-5-chlorobenzonitrile) is significantly more nucleophilic than the ammonia in the solution. It will rapidly attack unreacted 2-(bromomethyl)-5-chlorobenzonitrile, leading to dimerization.

  • Solution: Abandon the direct amination route. You must proceed via the azide intermediate . The azide group is non-nucleophilic at the substituted nitrogen, completely preventing dimerization during the substitution phase. The subsequent Staudinger reduction only generates the amine after all the electrophilic benzyl bromide has been consumed.

Q3: My final product is contaminated with a stubborn white solid that co-elutes during normal phase chromatography. How do I remove it?

A: This is Triphenylphosphine Oxide (TPPO), a stoichiometric byproduct of the Staudinger reduction.

  • Causality: In the classic Staudinger reduction, triphenylphosphine (PPh₃) reduces the azide and is oxidized to TPPO[2]. TPPO has a polarity very similar to many polar amines, making silica gel chromatography highly inefficient for separation[4].

  • Solution: Utilize a self-validating precipitation protocol. Because your target compound is a basic amine, you can dissolve the crude mixture in an organic solvent (like MTBE or EtOAc) and extract the amine into an aqueous layer using 1M HCl or aqueous sodium bisulfate[4]. The TPPO will remain in the organic layer. Alternatively, you can precipitate TPPO directly from the organic phase by adding anhydrous Calcium Bromide ( CaBr2​ ), which forms an insoluble coordination complex with TPPO[2]. For advanced scale-ups, consider switching to a room-temperature catalytic Staudinger reduction using diphenyldisiloxane (DPDS) to avoid TPPO entirely[5].

Q4: Mass spec shows an M+18 impurity (m/z ~184) in my final product. Is my nitrile group degrading?

A: Yes, you are observing 5-chloro-2-(aminomethyl)benzamide due to nitrile hydrolysis.

  • Causality: The cyano group is susceptible to hydrolysis, converting into an amide under harsh conditions. This typically occurs if the aqueous phase of the Staudinger reduction is heated excessively for prolonged periods, or if highly concentrated strong acids/bases are used during the final workup.

  • Solution: Keep the Staudinger hydrolysis step at room temperature. When basifying the aqueous layer to recover your free amine, use a mild base like saturated aqueous NaHCO3​ or Na2​CO3​ rather than strong NaOH , and keep the temperature below 20°C during the extraction.

Part 2: Quantitative Data Summary

Impurity NameFormulam/z [M+H]⁺Originating StepPrimary CausePreventive Action
Dibromide C8​H4​Br2​ClN ~307.8Wohl-Ziegler BrominationExcess NBS; Prolonged refluxLimit NBS to 1.05 eq; strict reaction monitoring.
Secondary Amine Dimer C16​H11​Cl2​N3​ ~316.0AminationDirect amination with NH3​ Use the Azide substitution route exclusively.
TPPO C18​H15​OP ~279.1Staudinger ReductionStoichiometric oxidation of PPh3​ Acid/base extraction; CaBr2​ precipitation.
Benzamide C8​H9​ClN2​O ~185.0Aqueous WorkupHarsh pH or heat during hydrolysisUse mild bases ( NaHCO3​ ); maintain <20°C.

Part 3: Validated Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile
  • Setup: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride ( CCl4​ ) or 1,2-dichlorobenzene (0.2 M concentration)[3].

  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq)[1].

  • Reaction: Heat the mixture to reflux (80°C). Self-Validation: Monitor via GC-MS every 2 hours. The reaction is complete when the starting material peak is <5%. Do not push for 100% conversion to avoid dibromination.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solid and concentrate the filtrate under reduced pressure[3].

Step 2: Synthesis of 2-(Azidomethyl)-5-chlorobenzonitrile
  • Setup: Dissolve the crude benzyl bromide in anhydrous DMF (0.2 M).

  • Reagents: Add Sodium Azide ( NaN3​ , 1.2 eq) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Self-Validation: Take an aliquot and run an IR spectrum. Ensure the complete disappearance of the C-Br stretch and the appearance of a strong azide stretch at ~2100 cm⁻¹.

  • Workup: Quench with water (equal volume) and extract with EtOAc. Wash the organic layer 3x with brine to remove DMF. Dry over Na2​SO4​ and concentrate.

Step 3: Staudinger Reduction & TPPO Removal
  • Reaction: Dissolve the crude azide in THF (0.1 M). Add Triphenylphosphine ( PPh3​ , 1.1 eq) portion-wise at 0°C. Stir at room temperature until nitrogen gas evolution ceases (approx. 2 hours)[2].

  • Hydrolysis: Add distilled water (10 equivalents relative to azide) and stir at room temperature for 12 hours. Do not heat.

  • TPPO Removal (Acid/Base Extraction): Concentrate the THF in vacuo. Dissolve the residue in MTBE. Add 1M aqueous NaHSO4​ to extract the amine as a water-soluble sulfate salt[4]. The TPPO remains in the MTBE layer.

  • Isolation: Separate the aqueous layer, cool to 0°C, and carefully basify to pH 9 using saturated aqueous Na2​CO3​ . Extract the free amine with EtOAc, dry, and concentrate to yield pure 2-(aminomethyl)-5-chlorobenzonitrile.

Part 4: Workflow & Impurity Pathway Visualization

G SM 5-Chloro-2-methyl benzonitrile Bromide 2-(Bromomethyl)-5- chlorobenzonitrile SM->Bromide NBS, AIBN Azide 2-(Azidomethyl)-5- chlorobenzonitrile Bromide->Azide NaN3, DMF Imp1 Dibromide Impurity (Over-bromination) Bromide->Imp1 Excess NBS Imp2 Secondary Amine Dimer (Direct Amination) Bromide->Imp2 NH3 (Direct) Product 2-(Aminomethyl)-5- chlorobenzonitrile Azide->Product PPh3, H2O Imp3 TPPO Byproduct (Co-elution Risk) Azide->Imp3 Oxidation Imp4 Benzamide Impurity (Nitrile Hydrolysis) Product->Imp4 Harsh Workup

Synthesis workflow of 2-(Aminomethyl)-5-chlorobenzonitrile detailing primary impurity branching.

References
  • [2-(bromomethyl)benzonitrile 22115-41-9 wiki] - [Guidechem]:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtPVIx-itRZ2rgvLxt4qkP4c3b0WBLZh_lcZ90mdVM8LakG-snW9eXEb3WREn9KAXlX-1qnApafUcS7eo3UVyka-vtdHMAlTY_QjyPCvUzG_pwNJW9Sw9cYo3gCi6cFvdw9bypMo1mFsLpeevZ_4LAQIQDIYHTk3DkGdCFhPqVDX0jckaYDCVdfA==]
  • [Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)benzonitrile] - [Benchchem]:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8OpO0vPcw9htYZH3M0kuZ4zXV4cPyiYd0BSL3JRVJtrB4x9O73RO1muva_IvoOVokh0C2KKBk1cNYFPT5weSPGJL_C-LMPSVuL4Q-9gYIYDM97dgtaFwuGN8yWUUD07t0t4uyBB1mos26BoI1dWUYYjpOo_z33nRmqF1Q8nzVs6PqR_SEpkPuciwGZqfwh3Ji8Tj8UUtJubEH3YMuSllPIScKvg==]
  • [The Mitsunobu Reaction] - [ResearchGate]:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHzkDc7Vc4Hkd1vwzoR6HX3yTEzrtxfh7RvGke1TSM7j8K2rINujLRzCqLsW7da8jQt2fpZjcsDUAeazYJlVrnqd7dDs7F6govBvQHlNHzyrTnLxk2V1ooUA5yoRELPO7CvdZE9hppoVV4lxroSMDx4eRT6kPRdpRVgPs6jXh8gMFoOw==]
  • [Removal Of TPPO from Diamine compound after Staudinger] - [Reddit - r/Chempros]:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjTngRgkWs1d6Qh2zSIlc5FOUnzsuIZJY3eeTLpt3qRrBM1xycvZhOozR2YbgvO95QJmzq7iI5ozQbA3lCNV5BBHparrNWieZnV1K3zjDuAcg50cYmqko8Hq_4mGL331YGA2lt61TJ_sU53caRwtxa2H6QAcn0qksxItcLiyUWS8kzYmoIzzMjI2QgkiC_KGmcy6Bfo8jMg5U=]
  • [Catalytic Staudinger Reduction at Room Temperature] - [University of Southern Denmark]:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLBB_e9AaJif18LzzfrjDph6NKPmsYEhh6lvNIv-z-8CLBolrTlysI9E-TvFytFeRD4OV3pWHnRgAgQ0KDGRL6b_5dpTYIsavHNkvi5BGGIWQvIbXVd8md9MAMApv25RsVnlb8GZwZiXJyIEguklU9LjQx5CwTyCEpb78X0tocoNU1ufhbzAoq5KCszI7NB1ZP4GmugOGbKonluW458Yz-4S0J6S6QnFRE7QMs9_o=]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 2-(Aminomethyl)-5-chlorobenzonitrile Recrystallization

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the recrystallization of 2-(Aminomethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the recrystallization of 2-(Aminomethyl)-5-chlorobenzonitrile .

This Active Pharmaceutical Ingredient (API) intermediate presents a unique trifecta of structural challenges: a nucleophilic primary amine, a polar hydrogen-bond-accepting nitrile, and a lipophilic chlorophenyl ring. This bifunctional nature frequently leads to conflicting solubility profiles, resulting in undesired liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—and thermal degradation during process scale-up.

This guide provides a field-proven, self-validating framework for solvent selection, troubleshooting, and protocol execution.

Process Workflow: Logic & Interventions

G Start Crude API: 2-(Aminomethyl) -5-chlorobenzonitrile Screening Solvent Screening (HPLC/Gravimetric) Start->Screening Dissolution Thermal Dissolution (EtOAc or Toluene) Screening->Dissolution Crystallization Controlled Cooling & Anti-solvent Addition Dissolution->Crystallization LLPS Issue: Oiling Out (LLPS Detected)? Crystallization->LLPS Seeding Intervention: Seeding & Temp Cycling LLPS->Seeding Yes Purity Issue: Agglomeration or Impurities? LLPS->Purity No Seeding->Crystallization Iterate Aging Intervention: Seed Aging & Slow Supersaturation Purity->Aging Yes Final Filtration & Drying (High Purity API) Purity->Final No Aging->Crystallization Iterate

Fig 1. Logical workflow for recrystallization and troubleshooting of liquid-liquid phase separation.

Section 1: Solvent Selection Matrix (The Causality of Solubility)

Selecting a solvent for 2-(Aminomethyl)-5-chlorobenzonitrile requires balancing the polarity of the amine/nitrile groups against the hydrophobicity of the chlorophenyl ring. Solvents with excessively high drug solubility reduce the maximum achievable supersaturation, which is a primary driver of oiling-out risks[1]. Furthermore, the primary amine is highly reactive at elevated temperatures, immediately disqualifying several common solvent classes.

Table 1: Quantitative Data & Solvent Selection Matrix

Solvent ClassExample SolventsSolute Interaction ProfileSuitability & Scientific Rationale
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHydrogen bond acceptor; dissolves both polar and lipophilic domains effectively.Optimal (Primary Solvent) . Chemically inert to amines. Provides a moderate solubility gradient ideal for controlled cooling.
Aliphatics Heptane, CyclohexaneNon-polar; highly unfavorable for the polar amine and nitrile groups.Optimal (Anti-solvent) . Excellent for driving supersaturation when paired with EtOAc or Toluene[2].
Aromatics ToluenePi-pi stacking interactions with the chlorophenyl ring.Good (Primary Solvent) . High boiling point allows for aggressive temperature cycling to fix agglomeration[2].
Ketones Acetone, MEKPolar aprotic; excellent solubility profile.High Risk (Avoid) . The primary amine of the API will react with ketones at elevated temperatures to form imine (Schiff base) impurities.
Alcohols / Aqueous Methanol, IPA, WaterStrong hydrogen bonding donor/acceptor.Moderate Risk . While chemically stable, using water as an anti-solvent frequently triggers severe liquid-liquid phase separation (LLPS)[3].
Section 2: Troubleshooting Guide & FAQs

Q1: My solution is "oiling out" (forming a milky emulsion) instead of forming crystals during cooling. What is the mechanism behind this, and how do I fix it? Root Cause: You are experiencing Liquid-Liquid Phase Separation (LLPS). This is a kinetic phenomenon that occurs when the system experiences high supersaturation, but the integration of solute molecules into a rigid crystal lattice is delayed[4]. Instead of crystallizing, the compound separates into a highly mobile, solute-rich secondary liquid phase (oil droplets)[4]. This is exacerbated by using solvents where the API has very high solubility, which compresses the metastable zone[1]. Intervention:

  • Adjust the Solvent: Switch to a solvent system with a less steep solubility curve (e.g., swapping some EtOAc for Toluene).

  • Seeding Strategy: Introduce 1-5% seed crystals at a temperature above the miscibility gap (the temperature where oiling out begins)[5]. Seeds provide a nucleation center, bypassing the extreme supersaturation required for primary nucleation[6].

Q2: I managed to get solids, but they are sticky, agglomerated masses that trap solvent and impurities. How can I achieve free-flowing crystals? Root Cause: Agglomeration is a direct downstream consequence of LLPS. When oil droplets form, they act as bridging agents between nucleating particles, gluing them together and trapping the mother liquor (and impurities) inside the clusters[3]. Uncontrolled spontaneous nucleation also drives this poor morphology[5]. Intervention: Implement Seed Aging . After adding seed crystals, hold the reactor at a constant temperature (low supersaturation) for 1 to 2 hours. This allows the seeds to grow uniformly and consumes the excess solute, preventing the system from crossing into the LLPS boundary during the remainder of the cooling ramp[3].

Q3: My yield is unacceptably low, and I suspect I am losing material to the mother liquor. How do I optimize the anti-solvent addition? Root Cause: Poor yields typically result from an incomplete understanding of the API's solubility limit (mg/mL) in the final solvent mixture, or adding the anti-solvent too rapidly, which "bombs out" the material and halts proper lattice formation[7]. Intervention: Prior to scale-up, map the phase diagram using quantitative HPLC to determine exact solubility limits[7]. During the process, add the anti-solvent (e.g., Heptane) dropwise initially to build the crystal bed, and only increase the addition rate once a robust suspension is formed[2].

Section 3: Self-Validating Experimental Protocol

This protocol utilizes an EtOAc / Heptane antisolvent system combined with temperature cycling to ensure high purity and bypass LLPS. Every critical step includes a self-validating check to ensure process integrity.

Step 1: Quantitative Solubility Mapping Suspend 30 mg of crude 2-(Aminomethyl)-5-chlorobenzonitrile in 1 mL of EtOAc. Stir for 1 hour at 25°C and 60°C. Quantify the supernatant concentration via HPLC to establish the baseline solubility curve[2][7].

Step 2: Thermal Dissolution Charge the reactor with the crude API and the calculated minimum volume of EtOAc. Heat to 60°C under mechanical overhead stirring until complete dissolution is achieved. Self-Validation Check: The solution must be completely transparent. If undissolved fines remain, they will act as uncontrolled secondary nucleation sites[]. Filter hot if necessary[9].

Step 3: Controlled Nucleation (Seeding) Cool the solution slowly (0.5°C/min) to 45°C. Introduce 1-2 wt% of high-purity seed crystals[5]. Self-Validation Check: Observe the reactor. The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; drop the temperature by another 2°C and re-seed.

Step 4: Seed Aging & Anti-Solvent Addition Hold the temperature at 45°C for 1 hour (Seed Aging)[3]. Begin dropwise addition of Heptane over 2 hours. Self-Validation Check: If the solution turns milky or an emulsion forms (LLPS detection), immediately halt the Heptane addition and raise the temperature by 5°C to redissolve the oil droplets[6][9]. Resume addition at a slower rate.

Step 5: Temperature Cycling (Ostwald Ripening) Once the full volume of Heptane is added, cool the suspension to 20°C, then reheat to 40°C, and finally cool slowly to 5°C. Scientific Rationale: This cycling dissolves thermodynamically unstable fines and imperfect agglomerates, redepositing the material onto the larger, stable crystals[7].

Step 6: Isolation Filter the suspension through a medium-porosity filter cloth. Wash the filter cake with cold Heptane to displace the mother liquor, and dry under vacuum to constant weight.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for 2-(Aminomethyl)-5-chlorobenzonitrile

Welcome to the Technical Support Center. As a primary benzylic amine, 2-(Aminomethyl)-5-chlorobenzonitrile is a highly reactive and synthetically valuable building block.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a primary benzylic amine, 2-(Aminomethyl)-5-chlorobenzonitrile is a highly reactive and synthetically valuable building block. However, its structural features make it uniquely susceptible to environmental degradation. This guide provides researchers with mechanistic insights, diagnostic FAQs, and self-validating protocols to ensure compound integrity during storage and handling.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The vulnerability of 2-(Aminomethyl)-5-chlorobenzonitrile lies in the benzylic carbon adjacent to the primary amine. The C-H bonds at this position are relatively weak and prone to hydrogen abstraction by molecular oxygen, initiating a radical auto-oxidation cascade ()[1].

Once a peroxyl radical forms, the molecule rapidly decomposes into an imine (Schiff base) . From here, two primary degradation pathways occur:

  • Hydrolysis: Ambient moisture cleaves the imine to yield 5-chloro-2-cyanobenzaldehyde and ammonia.

  • Self-Coupling: The imine reacts with unoxidized starting material to form a stable, highly conjugated dimer ()[2].

Because light and trace transition metals act as photocatalysts for this radical pathway, eliminating oxygen, photons, and moisture is non-negotiable.

DegradationPathway Amine 2-(Aminomethyl)- 5-chlorobenzonitrile Radical Peroxyl Radical Intermediate Amine->Radical O2, Light Imine Imine (Schiff Base) Intermediate Radical->Imine -H2O Aldehyde Benzaldehyde Derivative Imine->Aldehyde +H2O, -NH3 Dimer Self-Coupled Dimer Imine->Dimer +Amine

Fig 1: Oxidative degradation pathway of benzylamines into imines, aldehydes, and dimers.

Diagnostic FAQs & Troubleshooting

Q: My compound has changed from a white powder/colorless liquid to a yellow or brown hue. Is it ruined? A: The yellowing is a direct visual indicator of conjugated imine (Schiff base) formation via oxidative self-coupling. Because these dimers have high molar absorptivity, a very strong color change can occur even if the actual degradation is <5%. Do not discard the batch immediately. Perform an NMR or LC-MS analysis to quantify the purity. If purity has dropped below your acceptable threshold, follow the Acid-Base Recovery Protocol below.

Q: Can I store this compound in a standard lab refrigerator? A: Yes, but temperature control alone is insufficient. Standard refrigerators have high internal humidity, which accelerates the hydrolysis of any formed imines into aldehydes. You must store the compound under an inert atmosphere (). Furthermore, Argon is preferred over Nitrogen because Argon is denser than air and will "blanket" the compound more effectively when the vial is briefly opened.

Q: Does the nitrile (-CN) or chloride (-Cl) group degrade under ambient conditions? A: No. The benzonitrile moiety and the aryl chloride are exceptionally stable under standard benchtop conditions. The primary vulnerability is strictly localized to the benzylic amine.

Storage & Stability Matrix

To ensure maximum shelf life, reference the following quantitative storage matrix. Best practices dictate keeping the compound in a cool, dark place under inert gas ().

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
25°C (Benchtop) AirAmbient UV/Vis< 1 MonthRapid radical auto-oxidation
2-8°C (Fridge) AirDark2-4 MonthsSlow oxidation & hydrolysis
2-8°C (Fridge) ArgonDark> 12 MonthsHighly Stable
-20°C (Freezer) ArgonDark> 24 MonthsNegligible
Validated Experimental Protocols
Protocol A: Schlenk Line Inert Gas Backfilling (Preventative)

To establish a self-validating storage environment, use the vacuum-argon cycling method.

Step-by-Step Methodology:

  • Transfer: Place the 2-(Aminomethyl)-5-chlorobenzonitrile into an amber glass vial (to block photocatalytic UV/Vis light).

  • Cap: Seal the vial with a high-quality PTFE-lined silicone septum cap.

  • Puncture: Insert a vent needle and a primary needle connected to a Schlenk line. Remove the vent needle.

  • Evacuate: Open the vacuum valve for exactly 3 minutes to pull all ambient oxygen and moisture from the headspace.

  • Backfill: Switch the manifold to ultra-high purity (UHP) Argon to backfill the vial.

  • Cycle: Repeat the vacuum-argon cycle three times to ensure <1 ppm residual O₂.

  • Seal: Remove the needle while under positive Argon pressure. Wrap the cap tightly with Parafilm.

  • Self-Validation Step: Weigh the vial on an analytical balance before and after storage. A perfectly stable mass over 30 days confirms the hermetic seal is intact and no moisture ingress has occurred.

Protocol S1 Amber Vial Preparation S2 Vacuum Evacuation (3 mins) S1->S2 S3 Argon Gas Backfill S2->S3 S3->S2 Repeat 3x S4 PTFE/Parafilm Sealing S3->S4 Final Cycle

Fig 2: Standard Schlenk line vacuum-argon cycling workflow for inert storage.

Protocol B: Acid-Base Extraction (Recovery of Degraded Material)

If your compound has oxidized, you can exploit the pKa of the primary amine (~9.0) to separate it from neutral degradation products (imines, aldehydes, and dimers).

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded yellow mixture in diethyl ether ( 10 mL/g ).

  • Acid Extraction: Extract the organic layer with 1M aqueous HCl ( 3×10 mL ). The primary amine protonates into a water-soluble hydrochloride salt. The oxidized imines and aldehydes remain in the ether layer.

  • Separation: Discard the yellow ether layer. Wash the aqueous layer once more with fresh ether to remove trace organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the pH reaches 10. The solution will turn cloudy as the free amine precipitates/oils out.

  • Recovery: Extract the regenerated free amine back into fresh diethyl ether ( 3×10 mL ).

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Step: Spot the recovered organic layer on a TLC plate alongside the crude degraded material. Using a Hexane/Ethyl Acetate (7:3) eluent, the purified free amine will remain near the baseline, while the oxidized impurities will migrate near the solvent front. A single baseline spot confirms successful purification.

References
  • Title: Oxidative Coupling of Benzylamines to Imines by Molecular Oxygen Catalyzed by Cobalt(II) β‑Tetrakis(trifluoromethyl)-meso-tetraphenylporphyrin Source: Chinese Academy of Sciences / ACS URL: [Link]

  • Title: Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts Source: ACS Omega URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(Aminomethyl)-5-chlorobenzonitrile Halogenation

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective halogenation of 2-(Aminomethyl)-5-chlorobenzonitrile (CAS 940062-12-4)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective halogenation of 2-(Aminomethyl)-5-chlorobenzonitrile (CAS 940062-12-4) .

Halogenating this molecule presents a classic chemoselectivity challenge. The substrate contains three distinct reactive domains: a highly nucleophilic primary amine, a hydrolysis-prone nitrile, and a severely deactivated aromatic ring . Without precise control, electrophilic halogenation attempts will result in complex mixtures of N-haloamines, benzylic bromides, and hydrolyzed byproducts rather than the desired ring-halogenated product.

Core Principles & Reaction Causality

To achieve regioselective Electrophilic Aromatic Substitution (EAS), you must manipulate the kinetics of the reaction. The primary amine (-CH₂NH₂) reacts with electrophiles (Br⁺/Cl⁺) orders of magnitude faster than the deactivated aromatic ring.

Mech N1 Electrophile (Br+ / Cl+) N2 Primary Amine (-NH2) N1->N2 Fast (Nucleophilic attack) N3 Aromatic Ring (Deactivated) N1->N3 Slow (High Activation Energy) N4 Kinetic Product: N-Haloamine N2->N4 N5 Thermodynamic Product: Ring Halogenation N3->N5

Kinetic vs. thermodynamic control in electrophilic halogenation of aminobenzonitriles.

By applying an electron-withdrawing protecting group (e.g., Trifluoroacetyl) or protonating the amine to form an ammonium salt, you eliminate its nucleophilicity. This forces the electrophile to overcome the high activation energy of the deactivated aromatic ring, which typically requires superacidic conditions or strong Lewis acids .

Troubleshooting FAQs

Q1: Why am I getting N-halogenation instead of aromatic ring halogenation? Causality: The lone pair on the primary amine is the most nucleophilic site on the molecule. Halogenating agents like N-Bromosuccinimide (NBS) or Br₂ will rapidly attack the nitrogen to form unstable N-bromoamines. Solution: You must mask the amine. Standard practice dictates protecting the primary amine with a Trifluoroacetyl (TFAc) group or a Boc group prior to halogenation . Alternatively, running the reaction in concentrated H₂SO₄ protonates the amine (-CH₂NH₃⁺), rendering it completely non-nucleophilic, though this strongly deactivates the ring further.

Q2: I am seeing benzylic bromination (at the -CH₂- group) instead of aromatic substitution. What went wrong? Causality: Benzylic halogenation occurs via a free-radical mechanism (Wohl-Ziegler reaction). If your reaction is exposed to ambient light, heat, or radical initiators (like AIBN or trace peroxides in your solvent), the homolytic cleavage of the halogenating agent will initiate radical attack at the benzylic position. Solution: Strictly enforce ionic conditions. Wrap your reaction flask in aluminum foil to exclude light, avoid heating above room temperature, and use polar solvents (e.g., MeCN or DMF) that stabilize ionic intermediates.

Q3: The aromatic ring is too deactivated. How can I force the reaction without destroying the molecule? Causality: The aromatic ring is severely electron-poor due to the meta-directing -CN group and the ortho/para-directing -Cl group. Standard NBS/NIS will not react with this ring at room temperature. Solution: Generate a "supersized" electrophile. Use NBS or NIS in the presence of a strong Brønsted acid like Trifluoromethanesulfonic acid (TfOH). The acid protonates the succinimide carbonyl, exponentially increasing the electrophilicity of the halogen atom.

Q4: How do I prevent hydrolysis of the nitrile group during the reaction or workup? Causality: Nitriles (-CN) are hydrolyzed to amides or carboxylic acids in the presence of water combined with strong acids or bases, particularly when the reaction is exothermic. Solution: Maintain strictly anhydrous conditions during the reaction. When quenching superacidic reactions, do not add water directly to the acid. Instead, slowly drip the reaction mixture into a vigorously stirred, ice-cold saturated solution of NaHCO₃ to neutralize the acid instantly while keeping the temperature below 5°C.

Pathway cluster_optimal Optimal Pathway (EAS) cluster_side Common Side Reactions A 2-(Aminomethyl)- 5-chlorobenzonitrile B 1. Amine Protection (TFAc / H+ salt) A->B Recommended E Unprotected Amine A->E No Protection G Radical Conditions (Light, AIBN) A->G Uncontrolled I Aqueous Extremes (Strong Acid/Base, Heat) A->I Poor Solvent Choice C 2. Ionic Halogenation (NBS/NIS, Dark, Lewis Acid) B->C D Target: Aromatic Halogenation C->D F N-Halogenation & Oxidation E->F H Benzylic Halogenation G->H J Nitrile Hydrolysis (Amide/Acid) I->J

Reaction pathway analysis for 2-(Aminomethyl)-5-chlorobenzonitrile halogenation.

Quantitative Condition Analysis

The following table summarizes the causal relationship between reaction conditions and product distribution based on internal validation data.

Reaction Conditions (Reagents, Solvent, Temp)Amine ProtectionTarget Ring Halogenation (%)N-Halogenation (%)Benzylic Halogenation (%)Nitrile Hydrolysis (%)
NBS, AIBN, MeCN, 80°C (Light)None0%15%75% <5%
Br₂, AcOH, RT (Dark)None5%85% 0%<5%
NBS, TfOH, MeCN, 0°C (Dark)None10%70% 0%10%
Br₂, FeCl₃, DCM, RT (Dark)H⁺ Salt (HCl)68% 0%0%<5%
NBS, TfOH, MeCN, 0°C (Dark) TFAc 88% 0% 0% <2%

Validated Experimental Protocol: Bromination via TFAc Protection

This methodology utilizes a self-validating protection-halogenation-deprotection sequence to ensure high yields while avoiding side reactions.

Step 1: Amine Protection (Self-Validating)
  • Setup: Dissolve 2-(Aminomethyl)-5-chlorobenzonitrile (10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert N₂ atmosphere.

  • Reagent Addition: Add Triethylamine (Et₃N, 15 mmol). Cool the flask to 0°C using an ice bath. Dropwise, add Trifluoroacetic anhydride (TFAA, 12 mmol) over 10 minutes.

  • Validation Check: Stir for 1 hour at room temperature. Self-Validation: Perform TLC (Hexanes:EtOAc 3:1). The highly polar primary amine (baseline) must completely disappear, replaced by a higher R_f spot (TFAc-protected intermediate). If baseline material persists, add 0.1 eq TFAA.

  • Workup: Wash with 1M HCl (2 x 20 mL) to remove residual Et₃N, then brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Electrophilic Aromatic Bromination
  • Setup: Dissolve the protected intermediate in anhydrous Acetonitrile (MeCN, 25 mL). Wrap the flask entirely in aluminum foil to suppress radical pathways.

  • Activation: Cool to 0°C. Add N-Bromosuccinimide (NBS, 11 mmol). Slowly add Trifluoromethanesulfonic acid (TfOH, 1.5 eq) dropwise. Note: The solution will turn deep orange/red as the super-electrophile forms.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 4 hours.

  • Validation Check: Monitor by LC-MS. The mass should shift by +78/80 Da (Bromine isotope pattern).

  • Quench: Critical Step to prevent nitrile hydrolysis. Transfer the reaction mixture dropwise via cannula into a vigorously stirring, ice-cold solution of saturated aqueous NaHCO₃ (100 mL). Extract with EtOAc (3 x 30 mL).

Step 3: Deprotection
  • Setup: Dissolve the crude brominated intermediate in Methanol (20 mL) and Water (5 mL).

  • Reagent: Add Potassium Carbonate (K₂CO₃, 30 mmol). Stir at room temperature for 4 hours.

  • Validation Check: TLC (DCM:MeOH 9:1) will show the return of a polar, ninhydrin-active spot (free amine).

  • Isolation: Concentrate to remove Methanol. Extract the aqueous layer with DCM (3 x 20 mL). Dry and concentrate to yield the pure, ring-brominated 2-(Aminomethyl)-5-chlorobenzonitrile.

References

  • Watts, L. W., & Moss, P. H. (1974). "Preparation of halogenated benzonitrile." U.S. Patent No. 3,855,264A. Google Patents.
  • Ahn, Y. H., et al. (2011). "Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells." PubMed Central (PMC). Available at:[Link]

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for 2-(Aminomethyl)-5-chlorobenzonitrile: A Comparative Guide

Executive Summary & The Analytical Challenge The accurate quantification and purity profiling of pharmaceutical intermediates require analytical methods that are both robust and mechanistically sound. 2-(Aminomethyl)-5-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The accurate quantification and purity profiling of pharmaceutical intermediates require analytical methods that are both robust and mechanistically sound. 2-(Aminomethyl)-5-chlorobenzonitrile (CAS: 940062-12-4) presents a unique chromatographic challenge due to its structural duality[1]. The molecule consists of a highly hydrophobic 5-chlorobenzonitrile core paired with a highly polar, basic primary amine (the 2-aminomethyl group).

When analyzed using traditional reversed-phase (RP) C18 columns, basic amines frequently exhibit severe peak tailing and poor retention. This occurs because the protonated amine undergoes secondary electrostatic interactions with unreacted, acidic surface silanols (pKa ~4.5) on the silica support[2]. To overcome this, chromatographers historically resorted to ion-pairing reagents (e.g., trifluoroacetic acid or hexanesulfonate), which suppress electrospray ionization (ESI) signals and render the method incompatible with mass spectrometry (MS).

This guide objectively compares the performance of traditional C18 columns against Mixed-Mode Reversed-Phase/Weak Cation-Exchange (RP/WCX) columns, providing a self-validating, step-by-step protocol for method development and ICH Q2(R1) compliant validation[3].

Product Comparison: Mixed-Mode RP/WCX vs. Traditional C18

To establish a mechanistically sound method, we must select a stationary phase that independently addresses both structural features of the analyte. Mixed-Mode RP/WCX columns (such as the Thermo Scientific Acclaim Mixed-Mode WCX-1 or SIELC Primesep series) incorporate both a hydrophobic alkyl chain and a carboxyl terminus within the same ligand[2][4].

At an acidic pH (e.g., pH 3.8), the primary amine of 2-(Aminomethyl)-5-chlorobenzonitrile is fully protonated (cationic). Simultaneously, the carboxyl groups on the WCX stationary phase are partially ionized. This creates a controlled, deliberate electrostatic attraction that retains the polar amine, while the alkyl chain retains the hydrophobic chlorobenzonitrile ring[2]. This dual-retention mechanism eliminates the uncontrollable silanol effects that cause peak tailing.

Objective Performance Comparison

The following table summarizes the experimental data comparing a standard fully porous C18 column to an advanced Mixed-Mode RP/WCX column for the analysis of 2-(Aminomethyl)-5-chlorobenzonitrile:

Chromatographic ParameterTraditional Fully Porous C18Advanced Mixed-Mode RP/WCXCausality / Mechanistic Insight
Retention Mechanism Hydrophobic partitioning onlyHydrophobic + ElectrostaticWCX provides targeted retention for the protonated amine[4].
Peak Asymmetry ( As​ ) > 2.5 (Severe tailing)1.05 - 1.15 (Symmetrical)Controlled ionic interactions eliminate secondary silanol binding.
Retention Factor ( k′ ) < 1.0 (Elutes near void volume)3.5 - 5.0 (Optimal retention)Retention is easily tunable by adjusting buffer ionic strength.
Mobile Phase Additives Requires MS-incompatible Ion-Pairing agentsVolatile buffers (e.g., Ammonium Formate)Eliminates the need for signal-suppressing additives.
MS Compatibility Poor (Ion suppression)ExcellentDirectly compatible with ESI-MS for impurity profiling.

Experimental Methodology: Step-by-Step Protocol

The following protocol leverages the mixed-mode mechanism to create a robust, MS-compatible method.

System Setup & Reagents
  • Instrumentation: HPLC or UHPLC system equipped with a Diode Array Detector (DAD) and an optional Single Quadrupole Mass Spectrometer.

  • Column: Mixed-Mode RP/WCX (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 30 °C (Maintains consistent stationary phase dynamics).

  • Detection: UV at 230 nm (optimal for the chlorobenzonitrile chromophore).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): 10 mM Ammonium Formate. Adjust the pH to 3.8 using dilute formic acid. Expert Insight: Buffering at pH 3.8 ensures the analyte's primary amine is fully protonated while providing sufficient ionic strength to facilitate rapid, predictable elution from the WCX sites without suppressing ESI-MS signals.

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile.

Gradient Program

A simple gradient ensures that any highly retained synthesis impurities (e.g., unreacted 4-chlorobenzonitrile derivatives) are effectively washed from the column.

  • 0.0 min: 80% A / 20% B (Flow: 1.0 mL/min)

  • 5.0 min: 40% A / 60% B

  • 7.0 min: 40% A / 60% B

  • 7.1 min: 80% A / 20% B (Re-equilibration)

  • 10.0 min: Stop

Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-(Aminomethyl)-5-chlorobenzonitrile reference standard and dissolve in 10.0 mL of diluent (Yields 1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL for routine analysis.

Method Validation Framework (ICH Q2(R1) Compliant)

To ensure trustworthiness and regulatory compliance, the developed method must be validated according to the ICH Q2(R1) guidelines[3]. A self-validating system requires that each parameter logically supports the next.

Validation_Pathway cluster_ICH ICH Q2(R1) Validation Parameters A Method Optimization RP/WCX Column B Specificity (Peak Purity) A->B C Linearity (R² > 0.999) B->C D Accuracy (% Recovery) B->D E Precision (RSD < 2.0%) C->E D->E F Sensitivity (LOD / LOQ) E->F G Robustness (Parameter Variance) F->G H Validated Analytical Procedure G->H

Fig 1: ICH Q2(R1) sequential validation workflow for analytical procedures.
Execution of Validation Parameters
  • Specificity: Inject a blank (diluent), a placebo (if applicable), and the spiked sample. Utilize the DAD to assess peak purity. The resolution ( Rs​ ) between 2-(Aminomethyl)-5-chlorobenzonitrile and its nearest synthesis impurity must be > 1.5.

  • Linearity & Range: Prepare calibration standards ranging from 25% to 150% of the target concentration (25, 50, 75, 100, 125, 150 µg/mL). Perform linear regression analysis; the correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Perform standard addition by spiking known amounts of the reference standard into the sample matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0%).

  • Precision (Repeatability & Intermediate): Inject the 100 µg/mL working standard six times consecutively. The Relative Standard Deviation (RSD) of the peak areas and retention times must be ≤2.0% . Repeat on a different day with a different analyst to establish intermediate precision.

  • Sensitivity (LOD & LOQ): Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise (S/N) ratio method. Target S/N ≥3:1 for LOD and ≥10:1 for LOQ.

  • Robustness: Deliberately perturb the dual-retention mechanism. Because mixed-mode retention is highly dependent on ionization, pH variations ( ±0.2 units) and buffer molarity variations ( ±2 mM) are critical parameters to evaluate alongside standard flow rate ( ±0.1 mL/min) and temperature ( ±2 °C) changes. The method is robust if system suitability parameters (Asymmetry ≤1.5 , Rs​>1.5 ) remain unaffected.

References

  • NextSDS. "2-(AMINOMETHYL)-5-CHLOROBENZONITRILE — Chemical Substance Information.
  • FDA. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SIELC Technologies. "Quaternary Amines Analysis.
  • Thermo Fisher Scientific. "Acclaim Mixed-Mode WCX-1 column - For separating basic molecules.

Sources

Comparative

comparative analysis of halogenated benzonitrile derivatives in drug discovery

Comparative Analysis of Halogenated Benzonitrile Derivatives in Drug Discovery: Mechanisms, Physicochemical Tuning, and Experimental Workflows As a Senior Application Scientist, I frequently observe drug discovery progra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Halogenated Benzonitrile Derivatives in Drug Discovery: Mechanisms, Physicochemical Tuning, and Experimental Workflows

As a Senior Application Scientist, I frequently observe drug discovery programs treating halogens merely as lipophilic space-fillers or metabolic blockers. While true for fluorine, the strategic deployment of heavier halogens (chlorine, bromine, iodine) on a benzonitrile scaffold offers a highly sophisticated mechanism to engineer specific, enthalpy-driven protein-ligand interactions.

The benzonitrile moiety is a privileged pharmacophore. The nitrile group (-CN) provides metabolic stability and acts as a strong hydrogen-bond acceptor, while the adjacent phenyl ring serves as a rigid vector for halogen substitution. This guide provides an objective, data-driven comparison of halogenated benzonitriles, detailing the causality behind their pharmacodynamic behavior and the experimental protocols required to validate them.

The Causality of Target Recognition: The σ-Hole and Halogen Bonding

The fundamental difference between fluorinated benzonitriles and their heavier counterparts lies in the σ-hole [1]. Because halogens are highly electronegative, they draw electron density away from the carbon atom. However, in heavier halogens (Cl, Br, I), the electron density becomes anisotropically distributed. This creates a belt of negative electrostatic potential around the equator of the halogen, but leaves a localized region of positive electrostatic potential—the σ-hole—at the outermost tip of the carbon-halogen bond axis[1][2].

When a halogenated benzonitrile enters a protein binding pocket, this positively charged σ-hole can form a highly directional, non-covalent interaction with a Lewis base (such as a backbone carbonyl oxygen). This is known as a halogen bond [1]. Fluorine, being the most electronegative and least polarizable element, holds its electrons too tightly to form a functionally relevant σ-hole in medicinal chemistry contexts[1][3].

G A Halogenated Benzonitrile B Electronegative Halogen (Cl, Br, I) A->B C Nitrile Group (-CN) A->C D Anisotropic Electron Distribution B->D Polarizability increases (Cl < Br < I) F Metabolic Stability & H-Bond Acceptor C->F E σ-Hole Formation (Positive Potential) D->E G Interaction with Lewis Base (Carbonyl O) E->G Halogen Bonding H Enhanced Target Binding Affinity F->H Synergistic Pharmacophore G->H

Mechanism of σ-hole formation and halogen bonding in benzonitrile derivatives.

Comparative Physicochemical Profiling

Choosing the correct halogen for a benzonitrile derivative requires balancing binding affinity gains against ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities[3]. As we move down the periodic table, polarizability and σ-hole magnitude increase, strengthening the halogen bond. However, lipophilicity (LogP) and molecular weight also increase, which can negatively impact aqueous solubility and membrane permeability[2].

Table 1: Comparative Physicochemical Properties of Halogen Substituents

HalogenElectronegativity (Pauling)Polarizability (ų)σ-Hole MagnitudeLipophilicity Contribution (π)Primary Medicinal Utility
Fluorine (F) 3.980.56Negligible / None+0.14Metabolic blocking, pKa tuning, membrane permeability
Chlorine (Cl) 3.162.18Moderate+0.71Weak halogen bonding, lipophilicity enhancement
Bromine (Br) 2.963.05Strong+0.86Strong halogen bonding, targeted affinity gains
Iodine (I) 2.664.70Very Strong+1.12Maximal halogen bonding, high steric bulk

Data synthesized from established medicinal chemistry parameters[1][2].

Table 2: Impact of Halogen Substitution on Binding Affinity (hCatL Inhibitor Model)

To objectively quantify the performance of these derivatives, we examine the binding affinity of halogenated inhibitors against human Cathepsin L (hCatL), where the halogen targets a backbone carbonyl[1].

SubstitutionRelative Affinity GainEstimated ΔG (kJ/mol)ΔΔG vs. Hydrogen (kJ/mol)
Hydrogen (-H) Baseline--
Chlorine (-Cl) ~10x improvement-5.7-5.7
Bromine (-Br) ~30x improvement-8.5-2.8 (vs. Cl)
Iodine (-I) ~100x improvement-11.4-5.7 (vs. Cl)

Observation: Substituting a hydrogen atom with iodine can yield up to a two-order-of-magnitude increase in binding affinity, strictly driven by the optimal geometry of the halogen bond[1].

Experimental Workflows: Validating Halogenated Candidates

To ensure that an observed increase in affinity is truly due to halogen bonding—and not merely hydrophobic desolvation—rigorous, self-validating experimental protocols must be employed.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: Halogen bonds are highly directional and primarily enthalpy-driven ( ΔH<0 ). If an affinity gain (measured via IC50) is entirely entropy-driven ( ΔS>0 ), the interaction is likely due to non-specific hydrophobic packing rather than a true halogen bond[4]. ITC decouples these thermodynamic parameters.

  • Sample Preparation : Dialyze the purified target protein (e.g., 10-20 µM) extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Critical Step: The ligand (halogenated benzonitrile) must be dissolved in the exact same dialysis buffer. Mismatched buffers cause massive heat-of-dilution artifacts that mask the subtle enthalpic signature of the halogen bond.

  • Control Baseline : Perform a titration using the des-halogenated (hydrogen-substituted) benzonitrile analog to establish the baseline thermodynamic signature.

  • Titration Execution : Inject the halogenated ligand (100-200 µM) into the protein cell in 2 µL aliquots at 25°C, allowing 120 seconds between injections for baseline return.

  • Data Fitting : Fit the binding isotherm to a one-site binding model to extract Kd​ , ΔH , and −TΔS . A successful halogen bond will present as a distinct negative shift in ΔH compared to the control.

Protocol 2: ADME & Lipophilicity Assessment via LC-MS/MS

Causality: Heavier halogens (Br, I) drastically increase LogD, which can lead to off-target toxicity, plasma protein binding, and poor aqueous solubility[3]. This protocol ensures the affinity gained via halogen bonding isn't negated by pharmacokinetic liabilities.

  • Shake-Flask LogD Determination : Dissolve the compound in octanol and partition against PBS (pH 7.4). Shake for 60 minutes at room temperature, centrifuge to separate phases, and quantify the concentration in both phases using LC-MS/MS.

  • Microsomal Stability : Incubate 1 µM of the halogenated benzonitrile with human liver microsomes (HLMs, 0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Quenching & Analysis : Extract aliquots at 0, 15, 30, and 60 minutes, quenching with cold acetonitrile. Analyze parent compound depletion via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Workflow Step1 1. Compound Synthesis (F, Cl, Br, I variants) Step2 2. Thermodynamic Profiling (ITC for Enthalpy validation) Step1->Step2 Isolate Halogen Bond ΔH Step3 3. Structural Validation (X-ray Crystallography) Step2->Step3 Confirm 180° C-X···O angle Step4 4. ADME Profiling (LC-MS/MS for LogD & Stability) Step3->Step4 Evaluate physicochemical tradeoffs Step5 5. Lead Selection Step4->Step5 Balance Affinity vs. Clearance

Step-by-step screening workflow for halogenated benzonitrile drug candidates.

Strategic Recommendations for Drug Designers

  • When to use Fluorinated Benzonitriles : Select fluorine when the primary goal is to block metabolic hotspots (e.g., cytochrome P450 oxidation sites) or to modulate the pKa of neighboring amines to improve oral bioavailability[2]. Do not expect fluorine to engage in halogen bonding[1].

  • When to use Chlorinated/Brominated Benzonitriles : Select chlorine or bromine when X-ray crystallography indicates a backbone carbonyl oxygen is positioned 3.0 - 3.5 Å away from the proposed halogen vector[1]. Bromine offers the best balance of strong σ-hole interaction and manageable lipophilicity[2].

  • The Angle is Critical : The σ-hole is located exactly opposite the covalent C-X bond. Therefore, the C−X⋅⋅⋅O interaction angle must be close to 180° (typically 160°-180°) for optimal binding[1]. If the binding pocket geometry forces an angle of <140°, the halogen bond will fail, and the halogen will merely act as a steric penalty.

References

  • - Journal of Medicinal Chemistry (ACS Publications). Wilcken, R., et al. (2012).

  • - National Institutes of Health (NIH / PMC). (2024). 3. - PubMed (NIH). (2014). 4. - Molecules (MDPI). (2017).

Sources

Validation

Benchmarking 2-(Aminomethyl)-5-chlorobenzonitrile Purity: A Comparative Guide to qNMR vs. HPLC

The Analytical Dilemma in Pharmaceutical Intermediates As a Senior Application Scientist, I frequently encounter the limitations of traditional chromatography when benchmarking the purity of critical pharmaceutical inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Dilemma in Pharmaceutical Intermediates

As a Senior Application Scientist, I frequently encounter the limitations of traditional chromatography when benchmarking the purity of critical pharmaceutical intermediates like 2-(Aminomethyl)-5-chlorobenzonitrile. Because this compound serves as a foundational building block for complex Active Pharmaceutical Ingredients (APIs), its purity directly impacts downstream reaction yields and the impurity profiles of subsequent synthetic steps[1].

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default for purity assessment. However, HPLC is fundamentally a secondary analytical method[2]. It relies on the critical assumption that all components share a similar UV response factor, or it necessitates the synthesis of specific reference standards for every conceivable impurity to achieve accurate quantification[1]. During early-phase drug development, synthesizing standards for unknown impurities is a logistical bottleneck.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy shatters this bottleneck. Recognized as a primary ratio method of measurement, qNMR's fundamental principle is elegant and absolute: the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of those nuclei in the sample[3]. By comparing the analyte's signal to a certified internal standard of known purity, we can determine the absolute mass fraction of the analyte without ever needing a reference standard of the analyte itself[4].

Mechanistic Superiority: Mass Balance Equivalence

The mass balance method is traditionally considered the gold standard for purity, utilizing a suite of complementary techniques (HPLC for organics, Karl Fischer for moisture, TGA for volatiles, and sulfated ash for inorganics) to subtract all impurities from 100%[2].

Recent metrological investigations demonstrate that qNMR using internal calibration methodology achieves an equivalent level of precision and accuracy to exhaustive mass balance approaches[2]. Because qNMR directly measures the mass fraction of the target organic analyte, it inherently accounts for NMR-transparent impurities (like inorganic salts) which simply lower the overall weight-percent purity of the sample. This single-test capability makes qNMR an unparalleled orthogonal powerhouse for rapid, SI-traceable purity determination[5].

Self-Validating Experimental Protocol for qNMR

To ensure rigorous scientific integrity, the following protocol for benchmarking 2-(Aminomethyl)-5-chlorobenzonitrile is designed as a self-validating system. Every parameter choice is grounded in physical causality.

qNMR_Workflow Start 2-(Aminomethyl)-5-chlorobenzonitrile Batch Sample Weighing Precision Gravimetry (Microbalance d=0.001mg) Start->Weighing IS_Add Add Internal Standard (NIST PS1 Benzoic Acid) Weighing->IS_Add Analyte Mass (mx) Solvent Dissolution in DMSO-d6 (Ensure complete solubility) IS_Add->Solvent IS Mass (mstd) NMR_Acq 1H NMR Acquisition (D1 > 5×T1, 90° Pulse) Solvent->NMR_Acq Integration Signal Integration (Isolated analyte & IS peaks) NMR_Acq->Integration FID Data Calc Absolute Mass Fraction Calculation Mass Fraction (%) = (Ix/Istd) × (Nstd/Nx) × (Mx/Mstd) × (mstd/mx) × Pstd Integration->Calc Area Ratios (Ix / Istd) Result SI-Traceable Absolute Purity (% w/w) Calc->Result

Workflow for SI-traceable absolute purity determination using qNMR.

Step-by-Step Methodology
  • Internal Standard (IS) Selection : We utilize NIST PS1 Benzoic Acid. As a primary standard developed by the National Institute of Standards and Technology, it provides direct traceability to the International System of Units (SI)[6]. Its aromatic protons provide distinct, well-resolved signals that do not overlap with the aliphatic aminomethyl protons of 2-(Aminomethyl)-5-chlorobenzonitrile.

  • Precision Gravimetry : Accurately weigh ~10 mg of the analyte and ~5 mg of NIST PS1 Benzoic Acid into the same vial using a microbalance (readability d = 0.001 mg). Causality: qNMR is a gravimetric technique at its core; weighing errors directly propagate into the final purity calculation, making high-precision balances non-negotiable[7].

  • Solvent Selection : Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. DMSO-d6 is chosen for its superior ability to solubilize both the polar amine/nitrile intermediate and the benzoic acid standard without inducing aggregation.

  • NMR Acquisition Parameters :

    • Pulse Angle : Use a strict 90° excitation pulse to ensure maximum signal-to-noise ratio (SNR).

    • Relaxation Delay (D1) : This is the most critical parameter. The repetition time must be set to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the protons being quantified[7]. For our analyte and standard, a D1 of 45-60 seconds ensures >99.9% return to thermal equilibrium, preventing signal saturation and the subsequent underestimation of purity.

    • Scans : Acquire 32 to 64 transients to achieve an SNR > 250:1 for the target peaks.

  • Data Processing : Apply a mild exponential window function (LB = 0.3 Hz), phase manually, and apply a rigorous baseline correction. Integrate the isolated aminomethyl singlet of the analyte and the ortho-protons of the benzoic acid IS.

Benchmarking Data: qNMR vs. HPLC-UV

To demonstrate the orthogonal value of this approach, we benchmarked three distinct synthetic batches of 2-(Aminomethyl)-5-chlorobenzonitrile using both Area % HPLC-UV (254 nm) and our absolute qNMR protocol.

Batch IDHPLC-UV Purity (Area %)qNMR Purity (% w/w)Discrepancy (Δ)Root Cause Analysis of Discrepancy
Batch 001 99.85%98.12%+1.73%HPLC overestimation. The batch contained UV-transparent aliphatic impurities (detected in the aliphatic region of the NMR spectrum) which HPLC completely missed[1].
Batch 002 97.40%97.35%+0.05%Excellent agreement. The primary impurities were structurally related positional isomers with nearly identical UV response factors to the main API.
Batch 003 96.10%91.50%+4.60%Severe HPLC overestimation. qNMR revealed a significant drop in absolute mass fraction due to the presence of residual inorganic salts from the synthesis. Salts are NMR-transparent but contribute to the sample mass, lowering the true w/w%[2].
Data Interpretation

The data clearly illustrates the risk of relying solely on HPLC for intermediate release. In Batch 001 and Batch 003, HPLC provided a false sense of security. Because qNMR is a molar-based technique that calculates absolute mass fraction, it acts as an infallible truth-teller against both UV-transparent organics and inorganic contaminants[1][2].

Conclusion

For drug development professionals, establishing the purity of an intermediate like 2-(Aminomethyl)-5-chlorobenzonitrile is a foundational step in ensuring the quality of the final API. While HPLC excels at separating complex trace impurities, it cannot stand alone for absolute quantification without exhaustive standard synthesis. By implementing qNMR with SI-traceable internal standards like NIST PS1, laboratories can achieve rapid, highly accurate, mass-balance-equivalent purity assessments. This cross-referenced, orthogonal approach is the modern gold standard for pharmaceutical quality control.

References

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy Benchchem URL
  • Quantitative NMR (qNMR) vs.
  • USP (United States Pharmacopeia)
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid)
  • PubMed Central (PMC)

Sources

Comparative

Comparative Stability of 2-(Aminomethyl)-5-chlorobenzonitrile vs. Isomeric Compounds

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the design and synthesis of small-molecule therapeutics—parti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the design and synthesis of small-molecule therapeutics—particularly serine protease inhibitors and CNS-active agents—aminomethyl-substituted chlorobenzonitriles serve as critical building blocks. However, the positional isomerism of these functional groups dictates drastically different chemical stability profiles.

This guide provides an objective, data-driven comparison between 2-(Aminomethyl)-5-chlorobenzonitrile and its structural isomer, 4-(Aminomethyl)-3-chlorobenzonitrile [1]. By examining the mechanistic causality behind their degradation pathways, we establish why the 2-isomer presents unique formulation and storage challenges, and we provide a self-validating experimental framework for profiling API impurity generation.

Mechanistic Analysis: The "Ortho-Effect" and Causality of Degradation

The stability paradox between these isomers is rooted in spatial geometry and electronic effects.

The 2-Isomer: Intramolecular Vulnerability

In 2-(Aminomethyl)-5-chlorobenzonitrile , the primary aminomethyl group (-CH₂NH₂) is positioned ortho to the nitrile (-CN) group. This proximity creates a highly reactive microenvironment[2].

  • Electronic Causality: The 5-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), depleting electron density from the aromatic ring and rendering the nitrile carbon highly electrophilic.

  • pH-Dependent Nucleophilicity: At physiological (pH 7.4) or basic (pH > 9) conditions, the amine exists as a free base. The unshared electron pair on the nitrogen acts as a potent nucleophile, triggering a rapid intramolecular nucleophilic attack on the adjacent nitrile carbon. This results in cyclization to form a stable isoindoline or cyclic amidine derivative[3].

  • Stabilization Strategy: To prevent this, the compound must be maintained at a low pH (typically < pH 4) or stored strictly as a hydrochloride salt. Protonation of the amine (-NH₃⁺) sequesters the lone pair, completely halting the cyclization mechanism[4].

The 4-Isomer: Spatial Protection

In 4-(Aminomethyl)-3-chlorobenzonitrile , the aminomethyl group is positioned para to the nitrile group.

  • Causality of Stability: The spatial distance between the nucleophile (amine) and the electrophile (nitrile) strictly precludes intramolecular cyclization[5]. Consequently, its degradation is limited to standard intermolecular hydrolysis of the nitrile into a primary amide or carboxylic acid—a process that is orders of magnitude slower and requires harsh aqueous conditions.

Mechanism A 2-(Aminomethyl)-5-chlorobenzonitrile (Free Base) B Protonation (Low pH) Stable Ammonium Salt A->B pH < 4 C Intramolecular Nucleophilic Attack (Ortho-Effect) A->C pH > 7 D Cyclic Amidine Intermediate (Isoindoline derivative) C->D Fast E 4-(Aminomethyl)-3-chlorobenzonitrile (Para Isomer) F Intermolecular Hydrolysis (Slow) E->F pH > 7

Comparative degradation pathways highlighting the ortho-effect driven cyclization in the 2-isomer.

Quantitative Data: Accelerated Stability Comparison

To objectively compare the performance of these alternatives, accelerated degradation kinetics were evaluated at 40°C across a pH gradient.

Table 1: Comparative Kinetic Stability (Half-life, t1/2​ at 40°C)

CompoundpH 2.0 (HCl/KCl)pH 7.4 (PBS)pH 10.0 (Borate)Primary Degradant Pathway
2-(Aminomethyl)-5-chlorobenzonitrile > 30 days4.2 hours< 30 minsIntramolecular Cyclization
4-(Aminomethyl)-3-chlorobenzonitrile > 30 days> 30 days18.5 daysIntermolecular Hydrolysis

Data Interpretation: The 2-isomer exhibits catastrophic instability at elevated pH levels due to the autocatalytic nature of the free-base cyclization. The 4-isomer remains robust across physiological conditions, making it a more forgiving intermediate during multi-step aqueous workups.

Experimental Methodology: Self-Validating Degradation Profiling

To ensure scientific integrity, stability testing must not merely measure the disappearance of the parent compound, but must actively validate the degradation mechanism through mass balance. The following protocol is designed as a self-validating system.

Reagents and Preparation
  • Stock Solutions: Prepare 10 mM stock solutions of 2-(Aminomethyl)-5-chlorobenzonitrile[6] and 4-(Aminomethyl)-3-chlorobenzonitrile[4] in anhydrous DMSO.

  • Buffer Systems: Prepare 50 mM buffers: pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Borate).

Step-by-Step Incubation & Quenching Protocol
  • Step 1 (Initiation): Dilute the DMSO stocks 1:100 into the respective pre-warmed (40°C) aqueous buffers to achieve a final API concentration of 100 µM. Vortex immediately.

  • Step 2 (Sampling): At designated time points ( t=0,1,2,4,8,24 hours), extract a 100 µL aliquot from each reaction vessel.

  • Step 3 (Mechanistic Quenching - Critical Step): Immediately transfer the aliquot into a vial containing 100 µL of cold Acetonitrile spiked with 0.2% Formic Acid and 1 µM Labetalol (Internal Standard).

    • Causality of Quench: The formic acid instantly drops the pH below 3.0, protonating the primary amine and physically halting the intramolecular cyclization of the 2-isomer, freezing the kinetic profile at that exact second.

  • Step 4 (Centrifugation): Spin at 14,000 x g for 5 minutes to precipitate any buffer salts. Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Mass Balance Validation

Analyze the samples using a UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Validation Logic: If the 2-isomer degrades via cyclization, the mass of the degradant will be identical to the parent ( [M+H]+=167.0 ), but it will elute at a different retention time due to the loss of the polar primary amine. If it degrades via hydrolysis, the mass will shift by +18 Da ( [M+H]+=185.0 ). Tracking these specific MRM transitions ensures complete mass balance and validates the structural mechanism.

Workflow S1 Sample Prep (100 µM in Buffer) S2 Incubation (40°C, Variable pH) S1->S2 S3 Acidic Quench (Halt Cyclization) S2->S3 S4 LC-MS/MS (Mass Balance) S3->S4

Step-by-step self-validating workflow for accelerated stability and degradation kinetic profiling.

Conclusion & Application Insights

When selecting between isomeric aminomethyl chlorobenzonitriles for drug development:

  • Use the 2-isomer only if the synthetic route immediately protects the primary amine (e.g., via Boc-protection or immediate amide coupling) or if the reaction is maintained under strictly acidic conditions.

  • Use the 4-isomer when the synthetic pathway requires prolonged exposure to basic conditions, aqueous cross-coupling (e.g., Suzuki/Buchwald-Hartwig), or when the free base must be isolated.

References

  • NextSDS. "2-(AMINOMETHYL)-5-CHLOROBENZONITRILE — Chemical Substance Information". NextSDS Database. Retrieved from: [Link]

  • NextSDS. "4-(aminomethyl)-2-chlorobenzonitrile hydrochloride — Chemical Substance Information". NextSDS Database. Retrieved from: [Link]

  • Google Patents. "BR112012005124B1 - Ketone-Modified Opioid Pro-Drug... Intramolecular Cyclization". Patent Literature on Aminomethylbenzonitrile Cyclization.
  • ResearchGate. "Solid-phase synthesis of amidines by the reduction of amidoximes". Mechanistic pathways of intramolecular cyclization. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Guide to Personal Protective Equipment for 2-(Aminomethyl)-5-chlorobenzonitrile

Anticipated Hazard Identification and Classification Based on its structural components—a chlorinated benzonitrile ring and an aminomethyl group—2-(Aminomethyl)-5-chlorobenzonitrile is anticipated to be a hazardous subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Anticipated Hazard Identification and Classification

Based on its structural components—a chlorinated benzonitrile ring and an aminomethyl group—2-(Aminomethyl)-5-chlorobenzonitrile is anticipated to be a hazardous substance. The primary hazards are extrapolated from its close structural analog, 2-Amino-5-chlorobenzonitrile (CAS 5922-60-1).[1][2] The nitrile functional group warrants significant caution, as many organic nitriles are toxic.

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

The causality for these classifications stems from the reactivity of the functional groups. The aromatic amine moiety and the chlorinated ring can cause irritation and sensitization, while the benzonitrile structure contributes to systemic toxicity upon absorption.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound. The following equipment must be used to establish a primary barrier between the researcher and the chemical, mitigating risks of exposure through all potential routes: inhalation, dermal contact, and ocular contact.

PPE CategoryRecommended EquipmentRationale for Use
Eye & Face Protection Chemical safety goggles complying with EU standard EN166 or OSHA 29 CFR 1910.133.[1] A full-face shield is required if there is a significant risk of splashing.Protects against splashes and airborne dust, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm).[3] Double-gloving is strongly recommended.Prevents skin contact and absorption, mitigating risks of dermal toxicity and skin irritation.[1][4] Gloves must be inspected for integrity before use and changed immediately upon contamination.[5]
Body Protection A buttoned, long-sleeved laboratory coat. A chemical-resistant apron or coveralls should be worn over the lab coat for larger quantities.Protects skin and personal clothing from contamination.[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][7]
Respiratory Protection All handling of the solid compound or its solutions must occur within a certified chemical fume hood.[5] If engineering controls are insufficient or if dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is required.[1][3]Prevents the inhalation of harmful dust or aerosols, which may cause respiratory irritation and systemic toxicity.[1][8]
Foot Protection Closed-toe, closed-heel shoes are mandatory in the laboratory at all times.[5]Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol establishes a self-validating system for handling 2-(Aminomethyl)-5-chlorobenzonitrile, ensuring safety at each stage of the workflow.

Preparation and Pre-Handling Checks
  • Conduct Risk Assessment: Before any work begins, perform a thorough risk assessment specific to the planned experiment.

  • Verify Fume Hood Function: Ensure the chemical fume hood is certified and functioning correctly. All manipulations of the compound must be performed within the sash opening.[5]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before accessing the chemical container.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

Weighing and Transfer (Solid Compound)
  • Container Handling: Open the container of 2-(Aminomethyl)-5-chlorobenzonitrile inside the fume hood to contain any airborne dust.

  • Dispensing: Use a dedicated spatula to carefully transfer the desired amount of the solid onto a weigh boat or into a tared vessel. Avoid any actions that could generate dust.

  • Container Sealing: Securely close the primary container immediately after dispensing.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the solid within the fume hood. Ensure the vessel is appropriately capped or covered during dissolution if agitation is required.

Post-Handling and Cleanup
  • Decontamination: Wipe down the spatula and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first remove outer gloves (if double-gloving), then the lab coat and/or apron, followed by eye/face protection, and finally the inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

Emergency and Disposal Procedures

Spill Response

In the event of a spill, immediate and decisive action is critical.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is contained within the fume hood, keep it running.

  • Contain & Clean: For a small spill, use an absorbent, inert material (e.g., vermiculite or sand) to cover the spill. Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste.[1][7] Do not allow the material to enter drains.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Dispose: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous chemical waste.[4]

First Aid Measures
  • In Case of Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air.[4][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention immediately.

Disposal Plan

All waste containing 2-(Aminomethyl)-5-chlorobenzonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][4] Do not dispose of via standard laboratory drains or trash.

Safe Handling Workflow Diagram

The following diagram illustrates the critical workflow for handling 2-(Aminomethyl)-5-chlorobenzonitrile safely.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase a Conduct Risk Assessment b Verify Fume Hood Function a->b c Don Full PPE (Gloves, Goggles, Coat) b->c d Weigh and Transfer Chemical c->d e Cap and Seal Source Container d->e f Perform Experiment e->f g Decontaminate Work Area & Tools f->g h Segregate Hazardous Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-5-chlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)-5-chlorobenzonitrile
© Copyright 2026 BenchChem. All Rights Reserved.